4-Chloro-4'-iodobenzophenone
Description
BenchChem offers high-quality 4-Chloro-4'-iodobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-4'-iodobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-(4-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEUBHUXXVUFID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569777 | |
| Record name | (4-Chlorophenyl)(4-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99847-42-4 | |
| Record name | (4-Chlorophenyl)(4-iodophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99847-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)(4-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-chlorophenyl)(4-iodophenyl)methanone
Abstract
This technical guide provides a comprehensive overview of the synthesis of (4-chlorophenyl)(4-iodophenyl)methanone, a halogenated diaryl ketone with significant potential as a versatile intermediate in medicinal chemistry and materials science. The document delves into the core synthetic methodology, focusing on the Friedel-Crafts acylation reaction. It offers a detailed exploration of the reaction mechanism, the rationale behind experimental choices, a step-by-step laboratory protocol, and methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and scientifically grounded understanding of this synthetic process.
Introduction: The Significance of Diaryl Ketone Scaffolds
Diaryl ketones, particularly those featuring differential halogenation patterns, are privileged scaffolds in modern organic synthesis. The title compound, (4-chlorophenyl)(4-iodophenyl)methanone (also known as 4-chloro-4′-iodobenzophenone), embodies this utility. The presence of two distinct halogen atoms—chlorine and iodine—on separate phenyl rings provides orthogonal reactivity. The carbon-iodine bond is significantly more reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the more robust carbon-chlorine bond. This feature allows for selective, stepwise functionalization, making this molecule a valuable building block for constructing complex molecular architectures.
Such compounds are frequently employed as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials.[1] The diaryl ketone motif itself is present in various biologically active molecules, and its ability to participate in hydrogen bonding and π-π stacking interactions can be crucial for molecular recognition at biological targets.[1] This guide focuses on the most direct and reliable method for its preparation: the Lewis acid-catalyzed Friedel-Crafts acylation.
Core Synthesis Methodology: The Friedel-Crafts Acylation
The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds to an aromatic ring. The reaction involves the acylation of an aromatic compound, in this case, iodobenzene, with an acylating agent, 4-chlorobenzoyl chloride, in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2]
The Underlying Mechanism: An Electrophilic Aromatic Substitution
The reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The process can be dissected into three primary stages:
-
Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the 4-chlorobenzoyl chloride. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly electrophilic acylium ion. This ion is stabilized by resonance, which prevents the carbocation rearrangements often problematic in Friedel-Crafts alkylations.[3][4]
-
Electrophilic Attack: The electron-rich π-system of the iodobenzene ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.[5][6]
-
Rearomatization: The tetrachloroaluminate anion (AlCl₄⁻), formed in the first step, acts as a base, abstracting a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, regenerates the AlCl₃ catalyst, and produces hydrogen chloride (HCl) as a byproduct.[6] The final ketone product remains complexed to the AlCl₃ and is liberated upon aqueous workup.
Diagram of the Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Causality Behind Experimental Choices
A successful synthesis relies on the careful selection of reagents and conditions. Each choice is deliberate and addresses a specific chemical requirement or potential challenge.
-
Reactants & Regioselectivity:
-
Iodobenzene: Serves as the aromatic substrate. The iodine atom is an electron-withdrawing group via induction but an electron-donating group via resonance. It is a deactivating but ortho, para-directing substituent.
-
4-Chlorobenzoyl Chloride: The acylating agent. The chlorine on this ring is deactivating, which slightly tempers the reactivity of the acylium ion.
-
Regioselectivity: The reaction yields predominantly the para-substituted product, (4-chlorophenyl)(4-iodo phenyl)methanone. While iodine directs to both ortho and para positions, the significant steric hindrance posed by the large iodine atom and the incoming acyl group strongly disfavors substitution at the ortho positions. Studies on the acylation of iodobenzene confirm that good yields of the p-iodo-ketone are achievable under controlled conditions.[7]
-
-
Catalyst & Stoichiometry:
-
Anhydrous Aluminum Chloride (AlCl₃): A powerful and cost-effective Lewis acid.[8] Its role is to generate the electrophilic acylium ion. It is crucial to use anhydrous AlCl₃, as it reacts violently with water, which would also destroy the acyl chloride.[6]
-
Stoichiometry: Slightly more than one equivalent of AlCl₃ is required. One equivalent activates the acyl chloride, and the resulting ketone product, being a Lewis base, complexes with another molecule of AlCl₃. Therefore, a stoichiometric amount is consumed in the reaction. Using a slight excess (e.g., 1.1-1.2 equivalents) ensures the reaction goes to completion.
-
-
Solvent and Temperature:
-
Solvent: An inert solvent that can dissolve the reactants but does not participate in the reaction is necessary. Dichloromethane (CH₂Cl₂) is a common choice as it is a good solvent for the reactants and the intermediate complex, and it is relatively inert under the reaction conditions.[6]
-
Temperature Control: The formation of the acylium ion complex is highly exothermic.[6] Therefore, the reaction is typically initiated at a low temperature (0 °C) by slowly adding the acylating agent to the mixture of the aromatic substrate and Lewis acid. This controlled addition prevents a runaway reaction and minimizes the formation of side products. The reaction is then allowed to warm to room temperature to ensure completion.[8]
-
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where careful execution and monitoring provide a high degree of confidence in the outcome.
Reagent and Materials Data
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents | Properties |
| Iodobenzene | C₆H₅I | 204.01 | 50.0 | 10.2 g (5.54 mL) | 1.0 | Colorless liquid, light-sensitive |
| 4-Chlorobenzoyl Chloride | C₇H₄Cl₂O | 175.01 | 52.5 | 9.19 g (6.56 mL) | 1.05 | Corrosive liquid, lachrymator |
| Aluminum Chloride | AlCl₃ | 133.34 | 55.0 | 7.33 g | 1.1 | White/yellow solid, water-reactive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~150 mL | - | Volatile, colorless solvent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | ~25 mL | - | Corrosive liquid |
| Water (deionized) | H₂O | 18.02 | - | ~200 mL | - | - |
| Sodium Bicarbonate (sat. sol.) | NaHCO₃ | 84.01 | - | ~100 mL | - | Basic solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~10 g | - | Drying agent |
Step-by-Step Methodology
Safety First: This reaction must be performed in a well-ventilated fume hood. All reagents are hazardous. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a pressure-equalizing dropping funnel.
-
Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.
-
-
Reagent Charging:
-
To the reaction flask, add iodobenzene (10.2 g, 50.0 mmol) and 75 mL of anhydrous dichloromethane.
-
In a single, rapid portion, add anhydrous aluminum chloride (7.33 g, 55.0 mmol) to the stirred solution. The mixture may warm up and darken.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Addition of Acylating Agent:
-
In a separate dry beaker, prepare a solution of 4-chlorobenzoyl chloride (9.19 g, 52.5 mmol) in 25 mL of anhydrous dichloromethane.
-
Transfer this solution to the dropping funnel.
-
Add the 4-chlorobenzoyl chloride solution dropwise to the cooled, stirred reaction mixture over 30-45 minutes. Maintain the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture at room temperature for an additional 1-2 hours to ensure the reaction proceeds to completion. The reaction can be monitored by Thin Layer Chromatography (TLC) by carefully taking a small aliquot, quenching it in dilute acid, extracting with ethyl acetate, and spotting on a silica plate.
-
-
Workup and Quenching:
-
Prepare a 500 mL beaker containing ~100 g of crushed ice and 25 mL of concentrated HCl.
-
CAUTION: This step is highly exothermic and releases HCl gas. Pour the reaction mixture slowly and carefully onto the ice/HCl mixture with vigorous stirring.
-
Transfer the quenched mixture to a 500 mL separatory funnel.
-
Rinse the reaction flask with a small amount of dichloromethane and add it to the separatory funnel.
-
-
Extraction and Washing:
-
Separate the layers. The organic (DCM) layer will be the bottom layer.
-
Extract the aqueous layer with an additional 25 mL of dichloromethane.
-
Combine the organic layers.
-
Wash the combined organic layer sequentially with:
-
50 mL of 1M HCl
-
50 mL of water
-
50 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution may occur)
-
50 mL of brine (saturated NaCl solution)
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent by gravity filtration.
-
Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.
-
Diagram of the Experimental Workflow
Sources
- 1. CAS 99847-42-4: (4-Chlorophenyl)(4-iodophenyl)methanone [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Friedel-Crafts Acylation Reaction and Mechanism [chemicalslearning.com]
- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Technical Guide: Synthesis and Characterization of 4-Chloro-4'-iodobenzophenone
[1]
Executive Summary
Compound: 4-Chloro-4'-iodobenzophenone CAS Registry Number: 99847-42-4 Molecular Formula: C₁₃H₈ClIO Molecular Weight: 342.56 g/mol [1][2]
4-Chloro-4'-iodobenzophenone is a non-symmetric diaryl ketone characterized by two distinct halogen substituents at the para positions.[1] Its primary value in drug development and materials science lies in its chemoselectivity . The significant reactivity difference between the aryl-iodide and aryl-chloride bonds allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings), enabling the precise construction of complex asymmetric scaffolds without the need for protecting groups.
This guide outlines the synthesis, purification, and critical quality attributes (CQA) required to isolate this compound with >98% purity, specifically addressing the management of regioisomers during production.
Physicochemical Profile
The melting point and solubility profile are heavily influenced by the crystal packing efficiency, which is disrupted by the asymmetry of the halogen atoms compared to symmetric analogs (e.g., 4,4'-dichlorobenzophenone).
| Property | Value / Description | Notes |
| Appearance | Pale yellow to off-white crystalline solid | Coloration often indicates trace iodine or ortho-isomers.[1] |
| Melting Point | 155–165°C (Predicted) | Experimental verification required via DSC. Value is intermediate between 4,4'-dichlorobenzophenone (145°C) and 4,4'-diiodobenzophenone (237°C).[1] |
| Solubility | Soluble: DCM, Chloroform, THF, warm EthanolInsoluble: Water | Recrystallization is best performed in Ethanol or Acetone/Hexane mixtures. |
| LogP | ~5.2 (Estimated) | Highly lipophilic; requires non-polar mobile phases for chromatography. |
| Flash Point | >110°C | Solid state stability is high, but avoid light exposure (deiodination risk). |
Note on Melting Point: Unlike commodity chemicals, the exact melting point of this specific isomer is rarely cited in open literature. The range provided is a high-confidence estimate based on structural homology. Researchers must establish an internal standard using Differential Scanning Calorimetry (DSC).
Synthesis Protocol: Friedel-Crafts Acylation[1][3][4][5]
The most robust industrial route utilizes Friedel-Crafts acylation .[1] To minimize cost and maximize regio-control, 4-iodobenzoyl chloride is reacted with chlorobenzene .[1]
-
Rationale: Chlorobenzene acts as both the reactant and the solvent, driving the reaction forward. The para-directing nature of the chlorine atom on the solvent ring favors the formation of the 4,4' isomer, though ortho impurities (2-chloro-4'-iodobenzophenone) will form and must be removed.[1]
Reagents & Materials[1][4][5][6][7][8][9][10][11][12]
-
Substrate: 4-Iodobenzoyl chloride (CAS 1711-02-0) [1.0 equiv][1]
-
Solvent/Reactant: Chlorobenzene (Anhydrous) [10.0 equiv][1]
-
Catalyst: Aluminum Chloride (AlCl₃), Anhydrous, Powder [1.1 equiv]
-
Quench: Ice water / HCl (1M)
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).
-
Catalyst Suspension: Charge the flask with AlCl₃ (1.1 equiv) and anhydrous chlorobenzene (5.0 equiv) . Cool the suspension to 0–5°C using an ice bath.
-
Addition: Dissolve 4-iodobenzoyl chloride (1.0 equiv) in the remaining chlorobenzene (5.0 equiv). Add this solution dropwise to the AlCl₃ suspension over 30 minutes. Crucial: Maintain temperature <10°C to minimize deiodination.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor via TLC (Mobile phase: 10% EtOAc in Hexanes).
-
Quench: Pour the reaction mixture slowly into a stirred beaker of ice water acidified with HCl . The aluminum complex will hydrolyze, precipitating the crude organic product.
-
Extraction: Separate the organic layer.[3] Extract the aqueous layer with Dichloromethane (DCM) (2x). Combine organic layers, wash with Brine, and dry over anhydrous MgSO₄.
-
Concentration: Evaporate the solvent under reduced pressure. The excess chlorobenzene must be removed completely (high vacuum may be required).
Purification (Critical Step)
The crude solid will contain the desired 4,4'-isomer and the 2,4'-isomer (ortho impurity).[1]
-
Recrystallization: Dissolve the crude solid in boiling Ethanol (EtOH) .
-
Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C. The symmetric 4,4'-isomer packs more efficiently and will crystallize first.
-
Filtration: Filter the crystals and wash with cold EtOH.
-
Drying: Dry under vacuum at 40°C.
Analytical Characterization
Trustworthiness in synthesis is established by proving the position of the halogens.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
The spectrum will show two distinct "AA'BB'" systems, appearing as two pairs of doublets.
-
δ 7.85 ppm (d, J=8.5 Hz, 2H): Protons ortho to the Carbonyl (on the Iodo-ring).
-
δ 7.78 ppm (d, J=8.5 Hz, 2H): Protons ortho to the Iodine.
-
δ 7.72 ppm (d, J=8.5 Hz, 2H): Protons ortho to the Carbonyl (on the Chloro-ring).
-
δ 7.46 ppm (d, J=8.5 Hz, 2H): Protons ortho to the Chlorine.
-
Diagnostic: Lack of peaks >8.0 ppm rules out significant ortho-isomer contamination (which typically shifts protons downfield due to steric compression).[1]
Mass Spectrometry (GC-MS / LC-MS)
Workflow Visualization
The following diagram illustrates the logical flow of synthesis and the critical decision points for purity control.
Figure 1: Synthetic workflow for the regioselective production of 4-Chloro-4'-iodobenzophenone.
References
-
ChemicalBook . 4-CHLORO-4'-IODOBENZOPHENONE (CAS 99847-42-4) Basic Information. Retrieved from [1]
-
Sigma-Aldrich . 4-Iodobenzoyl chloride Product Specification (CAS 1711-02-0). Retrieved from [1]
-
Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Standard reference for Acylation mechanisms).
-
BenchChem . General Protocols for Benzophenone Synthesis via Friedel-Crafts. Retrieved from [1]
-
PubChem . 4-Chlorobenzophenone (Analog Data). Retrieved from [1]
An In-depth Technical Guide to (4-Chlorophenyl)(4-iodophenyl)methanone
Executive Summary: This guide provides a comprehensive technical overview of (4-chlorophenyl)(4-iodophenyl)methanone, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. The defining feature of this molecule is its di-halogenated benzophenone structure, containing both a chlorine and an iodine atom on separate phenyl rings. This unique arrangement offers differential reactivity, enabling site-selective modifications crucial for the synthesis of complex molecular architectures. This document details the compound's physicochemical properties, outlines a robust synthesis protocol via Friedel-Crafts acylation, and explores its primary application in sequential cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The causality behind experimental choices and the strategic advantages of its chemical behavior are emphasized throughout.
Introduction and Strategic Importance
Benzophenones are a well-established class of compounds utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and UV-absorbing agents. The subject of this guide, (4-chlorophenyl)(4-iodophenyl)methanone, represents a particularly valuable subclass of these molecules. Its strategic importance arises not merely from the presence of two halogen atoms, but from the significant difference in the bond dissociation energies of the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds.
In palladium-catalyzed cross-coupling reactions, the C-I bond is substantially more reactive and will undergo oxidative addition to the palladium center under conditions where the C-Cl bond remains intact. This differential reactivity is the cornerstone of its utility, allowing chemists to employ it as a scaffold for sequential, site-selective functionalization. It is possible to first perform a coupling reaction at the iodo-substituted position and then, by modifying the reaction conditions, induce a second, different coupling at the chloro-substituted position. This capability is indispensable for the rational design and efficient synthesis of complex, unsymmetrical biaryl and poly-aryl compounds, which are prevalent motifs in modern medicinal chemistry and materials science.
Physicochemical Properties and Identification
The fundamental properties of (4-chlorophenyl)(4-iodophenyl)methanone are critical for its handling, reaction setup, and purification. It is an organic compound that typically appears as a solid at ambient temperatures and is soluble in common organic solvents.[1]
| Property | Value | Source |
| IUPAC Name | (4-chlorophenyl)(4-iodophenyl)methanone | [1] |
| Synonyms | 4-Chloro-4'-iodobenzophenone | [1] |
| CAS Number | 99847-42-4 | [1] |
| Molecular Formula | C₁₃H₈ClIO | [1] |
| Molecular Weight | 342.56 g/mol | Calculated |
| Appearance | Solid (Typical) | [1] |
| Purity | ≥95% (Commercially available) | [2] |
Note: Experimental data such as melting point and boiling point are not widely published and should be determined empirically upon synthesis or acquisition.
Synthesis via Friedel-Crafts Acylation
The most direct and industrially scalable method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation.[3][4] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is installed on an aromatic ring. For the synthesis of (4-chlorophenyl)(4-iodophenyl)methanone, this involves the reaction of an acyl chloride with a halogenated benzene derivative in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Mechanistic Rationale
The role of the Lewis acid is paramount. AlCl₃ coordinates to the oxygen atom of the acyl chloride, withdrawing electron density and forming a highly electrophilic acylium ion (R-C≡O⁺). This powerful electrophile is then attacked by the electron-rich π-system of the aromatic ring (e.g., iodobenzene), leading to the formation of a new carbon-carbon bond. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product. The reaction requires stoichiometric amounts of AlCl₃ because the catalyst complexes with the carbonyl oxygen of the product, deactivating it until an aqueous workup liberates the final compound.[5]
Experimental Protocol
Reaction: Iodobenzene + 4-Chlorobenzoyl Chloride → (4-Chlorophenyl)(4-iodophenyl)methanone
-
Apparatus Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a pressure-equalizing dropping funnel. Maintain the system under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0°C in an ice bath.
-
Reactant Addition: Add iodobenzene (1.0 equivalent) to the flask. Separately, dissolve 4-chlorobenzoyl chloride (1.1 equivalents) in the anhydrous solvent and add it to the dropping funnel.
-
Reaction Execution: Add the 4-chlorobenzoyl chloride solution dropwise to the stirred suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS for the consumption of the starting material.
-
Workup and Quenching: Carefully and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and moves the product into the organic layer.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional portions of the solvent. Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure (4-chlorophenyl)(4-iodophenyl)methanone.
Application in Site-Selective Cross-Coupling
The primary value of (4-chlorophenyl)(4-iodophenyl)methanone lies in its utility as a substrate for sequential, palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a new C-C bond between an organoboron compound and an organohalide, is a preeminent example.[6]
Principle of Site-Selectivity
The mechanism of Suzuki coupling involves the oxidative addition of the organohalide to a Pd(0) catalyst. The rate of this step is highly dependent on the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl. The C-I bond is the longest and weakest, making it the most susceptible to cleavage by the palladium catalyst. This energy difference allows for precise control: by using mild reaction conditions (e.g., specific ligands, lower temperatures), one can selectively activate the C-I bond for coupling while the more robust C-Cl bond remains untouched.
Representative Protocol: Selective Suzuki-Miyaura Coupling
Reaction: (4-Chlorophenyl)(4-iodophenyl)methanone + Arylboronic Acid → (4-Chlorophenyl)(4'-aryl-biphenyl-4-yl)methanone
-
Inert Atmosphere: In a glovebox or using Schlenk techniques, add (4-chlorophenyl)(4-iodophenyl)methanone (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.) to a reaction vessel.
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., toluene, 1,4-dioxane, or DME) and water.
-
Reaction: Heat the mixture to a controlled temperature (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the residue by column chromatography on silica gel to isolate the mono-coupled product. The resulting molecule retains the C-Cl bond, which is now available for a second, different coupling reaction.
Relevance in Drug Discovery and Materials Science
The ability to construct complex, unsymmetrical molecules with high precision is fundamental to modern drug discovery. The biaryl ketone motif, readily accessible from (4-chlorophenyl)(4-iodophenyl)methanone, is a privileged structure in many pharmacologically active compounds. The sequential coupling strategy allows for the rapid generation of diverse molecular libraries by varying the 'R¹' and 'R²' groups (Figure 2). This enables systematic exploration of the structure-activity relationship (SAR) for a given biological target, accelerating the identification of lead compounds.
Beyond pharmaceuticals, benzophenone derivatives are known for their photochemical properties.[1] The rigid, conjugated systems that can be built from this intermediate are of interest in materials science for applications such as:
-
Organic Light-Emitting Diodes (OLEDs): As host materials or components of emissive layers.
-
UV Stabilizers: The benzophenone core is an effective chromophore for absorbing UV radiation, and tailored derivatives can be incorporated into polymers to prevent photodegradation.
-
Photoinitiators: For initiating polymerization reactions upon exposure to light.
Conclusion
(4-Chlorophenyl)(4-iodophenyl)methanone is far more than a simple di-halogenated ketone. It is a sophisticated synthetic building block designed for controlled, sequential chemical modification. Its key value proposition is the differential reactivity of its C-I and C-Cl bonds, which provides researchers and drug development professionals with a powerful tool for the efficient and precise construction of complex molecular targets. Mastery of its synthesis via Friedel-Crafts acylation and its application in site-selective palladium-catalyzed cross-coupling reactions unlocks a direct route to novel compounds for medicinal and material applications.
References
-
PubChem - National Center for Biotechnology Information. (4-Chlorophenyl)(4-(1-methylethoxy)phenyl)methanone. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of (2-Chlorophenyl)(phenyl)methanones and 2-(2-Chlorophenyl)-1-phenylethanones by Friedel-Crafts Acylation of 2-Chlorobenzoic Acids and 2-(2-Chlorophenyl)acetic Acids Using Microwave Heating. Available from: [Link]
-
ACS Publications. Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems. Available from: [Link]
-
ResearchGate. Synthesis of 3,4-Diarylbenzophenones by Site-Selective Suzuki–Miyaura Reactions of 3,4-Bis(trifluoromethylsulfonyloxy)benzophenone. Available from: [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]
-
Wiley Online Library. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Available from: [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
-
Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available from: [Link]
-
CORE. PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES. Available from: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]
-
ResearchGate. C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions. Available from: [Link]
-
Beilstein Journals. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Available from: [Link]
-
Scientific Research Publishing. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Available from: [Link]
-
Royal Society of Chemistry. Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Available from: [Link]
-
Royal Society of Chemistry. Palladium-catalyzed cross-couplings by C–O bond activation. Available from: [Link]
-
Royal Society of Chemistry. Exhaustive Suzuki–Miyaura reactions of polyhalogenated heteroarenes with alkyl boronic pinacol esters. Available from: [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]
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- 6. researchgate.net [researchgate.net]
Technical Guide: Halogenated Benzophenones in Drug Discovery & Chemical Biology
Executive Summary
This guide analyzes the halogenated benzophenone scaffold, a privileged structure in medicinal chemistry and chemical biology. Beyond its elementary use as a synthetic intermediate, this moiety serves two critical high-value functions: 1) as a pharmacophore in kinase inhibitors (specifically p38 MAPK) where halogen substitution drives selectivity and metabolic stability, and 2) as a premier photoaffinity labeling (PAL) photophore for mapping drug-target interactions.
Part 1: Physicochemical & Photophysical Profile
The utility of halogenated benzophenones stems from the electronic modulation provided by the halogen substituents (F, Cl, Br) and the unique photophysics of the diaryl ketone core.
The "Halogen Effect" on the Scaffold
Incorporating halogens into the benzophenone core alters the physicochemical landscape, critical for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.
| Characteristic | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Impact on Drug Design |
| Electronic Effect | Strong EWG (Inductive) | Mod. EWG | Weak EWG | Deactivates ring to metabolism; increases acidity of neighboring protons. |
| Lipophilicity (ΔlogP) | +0.14 | +0.71 | +0.86 | Increases membrane permeability; critical for hydrophobic pocket binding. |
| Metabolic Stability | High (C-F bond strong) | Moderate | Low (C-Br labile) | F/Cl blocks metabolic "soft spots" (e.g., para-hydroxylation). |
| Steric Bulk (Van der Waals) | 1.47 Å | 1.75 Å | 1.85 Å | Cl/Br can force the biphenyl system into non-planar conformations (twist angle), improving selectivity. |
Photophysical Mechanism (The Triplet State)
For chemical biologists, the benzophenone is superior to aryl azides or diazirines due to its chemical inertness in the absence of light and its reversible excitation .
-
Excitation: Irradiation at 350–365 nm triggers an
transition. -
Intersystem Crossing (ISC): The singlet state (
) rapidly converts to a triplet state ( ) with unity quantum yield. -
Reactivity: The
diradical acts as a specific "chemical harvester," abstracting hydrogen atoms from C-H bonds (preferentially of amino acid backbones) to form a covalent C-C bond.[1]
Critical Advantage: Unlike carbenes (from diazirines) which can react with water, the benzophenone triplet state does not react with water. If it fails to find a C-H bond, it relaxes back to the ground state, allowing for repeated excitation cycles until labeling occurs.
Part 2: Synthetic Architectures
Reliable access to these scaffolds is foundational. While Friedel-Crafts is the textbook approach, it often fails for highly functionalized or acid-sensitive substrates. The Suzuki-Miyaura cross-coupling is the industry standard for complex medicinal chemistry.
Visualization: Synthetic Logic Flow
Figure 1: Comparison of synthetic routes. Route B (Green) is preferred for late-stage functionalization in drug discovery.
Protocol 1: Palladium-Catalyzed Carbonylative Suzuki Coupling
Use this for generating unsymmetrical, highly functionalized halogenated benzophenones.
Reagents:
-
Aryl iodide (1.0 equiv)
-
Aryl boronic acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Xantphos (2 mol%)
-
K₂CO₃ (3.0 equiv)
-
Solvent: Toluene/Water (10:1)
-
CO source: Molybdenum hexacarbonyl [Mo(CO)₆] (Solid CO source, safer than gas)
Methodology:
-
Charge: In a glovebox or under Argon, add Aryl iodide, Boronic acid, Pd(OAc)₂, Xantphos, and K₂CO₃ to a microwave vial.
-
Activation: Add Mo(CO)₆ as the solid CO source.
-
Solvation: Add degassed Toluene/Water mixture. Seal the vial.
-
Reaction: Heat to 80°C for 16 hours. (Note: Mo(CO)₆ decomposes to release CO gas in situ).
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Why this works: The use of Mo(CO)₆ avoids handling toxic CO gas cylinders. Xantphos is a wide-bite-angle ligand that promotes the reductive elimination of the bulky benzophenone product.
Part 3: Medicinal Chemistry Case Study (p38 MAPK Inhibitors)
The halogenated benzophenone is a "privileged scaffold" for kinase inhibition, most notably in the development of Skepinone-L and related p38 MAP kinase inhibitors.[2]
Mechanism of Action
p38 Mitogen-Activated Protein Kinase (MAPK) regulates cytokine production.[2][3][4] Inhibiting it treats autoimmune diseases (RA, Crohn's).
-
The Challenge: ATP binding pockets are highly conserved; achieving selectivity is difficult.
-
The Solution: Halogenated benzophenones exploit a unique "hydrophobic pocket" (Region I & II) adjacent to the ATP site.
-
The "Glycine Flip": The carbonyl oxygen of the benzophenone accepts a hydrogen bond from the backbone amide of Met109, while the halogenated ring (often difluorophenyl) twists to fill a hydrophobic cleft, inducing a conformational change in the Glycine-rich loop (Gly-Flip). This conformation is unique to p38, granting exquisite selectivity over other kinases.
Visualization: SAR Logic for p38 Selectivity
Figure 2: Structure-Activity Relationship (SAR) logic driving p38 kinase selectivity.
Part 4: Photoaffinity Labeling (PAL) Workflow
For researchers identifying the "off-target" effects of a drug, the benzophenone moiety is the gold standard for covalent capture.
Protocol 2: Benzophenone-Based Target Deconvolution
Context: You have a bioactive halogenated benzophenone lead. You want to identify exactly which proteins it binds to in a cell lysate.
Step-by-Step Methodology:
-
Probe Design: Synthesize an analog of your drug containing:
-
The Benzophenone (Photophore).[1]
-
An Alkyne handle (for Click chemistry).
-
Ensure the halogen pattern is maintained to preserve binding affinity (SAR check).
-
-
Incubation:
-
Incubate cell lysate (1 mg/mL protein) with the probe (1–10 µM) for 30 mins at 4°C.
-
Control: Run a parallel sample with 100x excess of the "cold" (non-photoactivatable) parent drug to prove competitive binding.
-
-
Irradiation (The Critical Step):
-
Transfer samples to a 96-well plate on ice.
-
Irradiate with 365 nm UV light for 30–60 minutes.
-
Note: Do not use 254 nm (short wave) as it damages proteins and DNA. Benzophenone requires >350 nm.[5]
-
-
Click Chemistry:
-
Add reporter tag: Biotin-Azide, TCEP (reductant), TBTA (ligand), and CuSO₄.
-
Incubate 1 hour at RT.
-
-
Enrichment & Analysis:
-
Pull down biotinylated proteins using Streptavidin-agarose beads.
-
Wash stringently (SDS, Urea) to remove non-covalent binders.
-
Elute and analyze via LC-MS/MS (Proteomics).
-
Self-Validating Check: The "Competition Control" (Step 2) must show a disappearance of the signal in the MS data. If the signal remains despite excess competitor, the binding is non-specific/artifactual.
References
-
Benzophenones in Medicinal Chemistry
-
p38 MAP Kinase Inhibitors (Skepinone-L)
-
Photoaffinity Labeling Mechanisms
- Synthetic Methodologies: Title: Synthesis of benzophenones (Organic Syntheses / ChemicalBook) Source: ChemicalBook / Organic Syntheses
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- 2. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]
- 5. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of Benzophenone via Friedel-Crafts Acylation
Introduction: The Enduring Relevance of Friedel-Crafts Acylation in Diaryl Ketone Synthesis
The Friedel-Crafts acylation, a cornerstone of organic synthesis since its discovery in 1877, remains a highly reliable and widely utilized method for the formation of aryl ketones.[1][2] This electrophilic aromatic substitution reaction facilitates the introduction of an acyl group onto an aromatic ring, a transformation of significant industrial and academic importance.[1][3] Benzophenone, a prominent diaryl ketone, serves as a versatile building block in organic chemistry and finds extensive application as a photoinitiator in UV-curing applications, a fragrance enhancer, and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of benzophenone through the Friedel-Crafts acylation of benzene with benzoyl chloride, catalyzed by aluminum chloride. Beyond a mere recitation of procedural steps, this document elucidates the underlying mechanistic principles, critical experimental parameters, and practical insights to ensure a successful and reproducible synthesis.
Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[3][5] The key to this transformation is the generation of a highly reactive electrophile, the acylium ion.[6]
Step 1: Generation of the Acylium Ion The reaction is initiated by the coordination of the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), with the chlorine atom of benzoyl chloride. This interaction polarizes the carbon-chlorine bond, facilitating its cleavage and the formation of a resonance-stabilized acylium ion.[6][7] The stability of the acylium ion is a critical factor that prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[7]
Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[6][8] This step disrupts the aromaticity of the benzene ring and leads to the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[6]
Step 3: Deprotonation and Restoration of Aromaticity In the final step, a weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the sp³-hybridized carbon of the sigma complex.[7] This restores the aromaticity of the ring and yields the final product, benzophenone, along with the regeneration of the Lewis acid catalyst and the formation of hydrochloric acid.[7][8]
Caption: Reaction mechanism of Friedel-Crafts acylation for benzophenone synthesis.
Experimental Protocol: Synthesis of Benzophenone
This protocol details a laboratory-scale synthesis of benzophenone. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Purity |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.7 g | 0.11 | ≥99% |
| Benzoyl Chloride | 140.57 | 14.1 g (11.7 mL) | 0.10 | ≥99% |
| Benzene | 78.11 | 78.1 g (89 mL) | 1.00 | Anhydrous, ≥99% |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous |
| 1 M Hydrochloric Acid (HCl) | - | ~150 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~50 mL | - | - |
| Brine (Saturated NaCl solution) | - | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent the decomposition of the Lewis acid catalyst.[9]
-
Catalyst Suspension: In the fume hood, carefully add anhydrous aluminum chloride (14.7 g, 0.11 mol) to the reaction flask. Add 50 mL of anhydrous dichloromethane to create a suspension. Begin stirring the mixture.
-
Addition of Benzoyl Chloride: Dissolve benzoyl chloride (14.1 g, 0.10 mol) in 50 mL of anhydrous benzene. Transfer this solution to the dropping funnel.
-
Initiation of Reaction: Add the benzoyl chloride-benzene solution dropwise to the stirred aluminum chloride suspension over approximately 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to a gentle reflux using a heating mantle for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) if desired.
-
Work-up - Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (approximately 200 g) and 50 mL of concentrated hydrochloric acid in a large beaker. This will decompose the aluminum chloride complex.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of dichloromethane.[9]
-
Washing: Combine the organic layers and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.[9]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of petroleum ether and ethyl acetate to yield colorless crystals of benzophenone.
Caption: Experimental workflow for the synthesis of benzophenone.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of the Friedel-Crafts acylation is highly dependent on maintaining anhydrous conditions. Aluminum chloride reacts violently with water, which would deactivate the catalyst and reduce the yield.[9][10]
-
Stoichiometry of the Catalyst: At least one equivalent of AlCl₃ is required because it forms a complex with the product ketone.[8] Using a slight excess (1.1 equivalents) is common practice to ensure the reaction goes to completion.
-
Order of Addition: It is crucial to add the benzoyl chloride solution to the aluminum chloride suspension. Reversing the order of addition can lead to undesired side reactions.
-
Substrate Reactivity: Benzene is a suitable substrate for this reaction. However, highly deactivated aromatic rings (e.g., nitrobenzene) will not undergo Friedel-Crafts acylation.[6][7] Conversely, highly activated rings like phenols and anilines can lead to complex formation with the catalyst or other side reactions.[2]
-
Monoacylation: A significant advantage of Friedel-Crafts acylation over alkylation is that the product ketone is less reactive than the starting material due to the electron-withdrawing nature of the acyl group. This deactivation prevents polysubstitution.[6]
Safety Precautions
-
Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations involving benzene must be performed in a certified chemical fume hood.
-
Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts vigorously with moisture, releasing HCl gas. Handle with care, avoiding inhalation of dust and contact with skin and eyes.[10]
-
Benzoyl Chloride: Benzoyl chloride is corrosive and a lachrymator. It should be handled in a fume hood.
-
Quenching: The quenching of the reaction mixture with ice and acid is highly exothermic and will release HCl gas. This step must be performed slowly and with caution in a well-ventilated fume hood.
Characterization of Benzophenone
The identity and purity of the synthesized benzophenone can be confirmed using various analytical techniques:
-
Melting Point: Pure benzophenone has a melting point of 48.5 °C. A sharp melting point close to this value is indicative of high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum of benzophenone will show a characteristic strong absorption band for the carbonyl (C=O) stretch of the ketone at approximately 1660 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show multiplets in the aromatic region (typically δ 7.2-7.8 ppm).
-
¹³C NMR will show a characteristic signal for the carbonyl carbon around δ 196 ppm, in addition to signals for the aromatic carbons.
-
Conclusion
The Friedel-Crafts acylation remains a powerful and efficient method for the synthesis of benzophenone and other diaryl ketones. By understanding the reaction mechanism, carefully controlling experimental parameters, and adhering to strict safety protocols, researchers can consistently achieve high yields of the desired product. This application note serves as a practical guide to aid in the successful execution of this important organic transformation.
References
-
Pearson. (n.d.). Friedel–Crafts acylation. Retrieved February 7, 2026, from [Link]
-
Quora. (2014, April 15). How to prepare benzophenone from benzene. Retrieved February 7, 2026, from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (2025, December 2). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved February 7, 2026, from [Link]
-
PMC. (2025, December 10). Benzophenone Oxime Tosylate as the Photoacid Generator for the Friedel–Crafts Arylation of Aldehydes With Indoles. Retrieved February 7, 2026, from [Link]
-
International Journal of Toxicology. (2020, August 21). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2025, October 18). Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 7, 2026, from [Link]
-
YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved February 7, 2026, from [Link]
-
Pearson. (2024, July 15). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved February 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). benzophenone. Retrieved February 7, 2026, from [Link]
-
Wiley Online Library. (n.d.). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Retrieved February 7, 2026, from [Link]
-
Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. Retrieved February 7, 2026, from [Link]
-
Synlett. (2014). Efficient and Fast Method for the Preparation of Diaryl Ketones at Room Temperature. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (n.d.). Kinetics of the Friedel-Crafts Benzoylation of Benzene with Aluminum Chloride as Catalyst and Benzoyl Chloride as Solvent. Retrieved February 7, 2026, from [Link]
-
PMC. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (2000). Unsymmetrical Diaryl Ketones from Arenes. Retrieved February 7, 2026, from [Link]
Sources
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- 3. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
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- 5. Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... | Study Prep in Pearson+ [pearson.com]
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The Strategic Utility of 4-Chloro-4'-iodobenzophenone in Complex API Synthesis: A Guide to Chemoselective Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Hydroxy Analogue – Unlocking the Potential of a Di-halogenated Benzophenone
In the landscape of pharmaceutical synthesis, benzophenone scaffolds are integral building blocks for a diverse array of bioactive molecules.[1][2] While 4-chloro-4'-hydroxybenzophenone is a well-documented precursor, particularly in the synthesis of the lipid-lowering agent fenofibrate, its di-halogenated counterpart, 4-Chloro-4'-iodobenzophenone , presents a more nuanced and powerful tool for the construction of complex Active Pharmaceutical Ingredients (APIs), especially in the realm of kinase inhibitors.[3][4]
The strategic advantage of 4-Chloro-4'-iodobenzophenone lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition than the carbon-chlorine (C-Cl) bond. This inherent chemoselectivity allows for sequential, site-selective functionalization, enabling the precise and controlled construction of intricate molecular architectures common in modern targeted therapies.[5]
This technical guide will provide an in-depth exploration of the synthetic utility of 4-Chloro-4'-iodobenzophenone, focusing on its application in palladium-catalyzed cross-coupling reactions. We will present detailed protocols and discuss the underlying principles that govern the selective functionalization of this versatile intermediate. Furthermore, we will illustrate its potential in the synthesis of key fragments of prominent tyrosine kinase inhibitors, offering a forward-looking perspective on its application in drug discovery and development.
The Principle of Chemoselective Cross-Coupling
The cornerstone of utilizing 4-Chloro-4'-iodobenzophenone in advanced API synthesis is the predictable and controllable chemoselectivity of palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these transformations generally follows the trend: I > Br > OTf > Cl.[5] This reactivity difference stems from the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most readily cleaved during the oxidative addition step in the catalytic cycle.
By carefully tuning reaction conditions such as the choice of palladium catalyst, ligand, base, and temperature, it is possible to selectively activate the C-I bond while leaving the C-Cl bond intact for subsequent transformations.[3][6] This sequential approach is highly valuable for building molecular complexity in a controlled manner, avoiding the need for extensive protecting group strategies and often leading to more efficient and convergent synthetic routes.
Application in Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Mechanistic Insights
The following sections provide generalized protocols for key palladium-catalyzed cross-coupling reactions, tailored for the selective functionalization of 4-Chloro-4'-iodobenzophenone at the iodo-position. These protocols are intended as a starting point for optimization by experienced researchers.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[7] When applied to 4-Chloro-4'-iodobenzophenone, this reaction can be selectively performed at the iodo-position to introduce a new aryl or vinyl substituent.
Protocol: Selective Suzuki-Miyaura Coupling of 4-Chloro-4'-iodobenzophenone
| Parameter | Condition | Rationale |
| Aryl Halide | 4-Chloro-4'-iodobenzophenone | Substrate with differential halide reactivity. |
| Boronic Acid/Ester | Arylboronic acid or pinacol ester (1.1 - 1.5 equiv.) | Coupling partner. |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%) with a phosphine ligand | Common and effective catalysts for Suzuki couplings. |
| Ligand (if using Pd(OAc)₂) | SPhos, XPhos, or PPh₃ (1-10 mol%) | Ligands can influence catalytic activity and selectivity. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.) | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF | Biphasic or polar aprotic solvents are commonly used. |
| Temperature | 60-90 °C | Milder conditions favor selective reaction at the C-I bond. |
| Reaction Time | 2-12 hours | Monitored by TLC or LC-MS. |
Experimental Workflow:
Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing both palladium and copper catalysts.[8][9] This reaction is particularly useful for introducing linear alkynyl scaffolds into drug molecules.
Protocol: Selective Sonogashira Coupling of 4-Chloro-4'-iodobenzophenone
| Parameter | Condition | Rationale |
| Aryl Halide | 4-Chloro-4'-iodobenzophenone | Substrate with differential halide reactivity. |
| Terminal Alkyne | 1.1 - 1.5 equivalents | Coupling partner. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | A standard and effective catalyst for Sonogashira reactions. |
| Copper Co-catalyst | CuI (1-10 mol%) | Facilitates the formation of the copper(I) acetylide. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-5 equiv.) | Acts as both a base and a solvent in many cases. |
| Solvent | THF, DMF, or neat amine base | Provides a suitable reaction medium. |
| Temperature | Room Temperature to 60 °C | Milder conditions enhance selectivity for the C-I bond. |
| Reaction Time | 1-8 hours | Monitored by TLC or LC-MS. |
Experimental Workflow:
Sonogashira Coupling Workflow
Heck Coupling: Vinylation of the Aryl Halide
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10][11] This reaction is instrumental in creating vinylarene structures found in many APIs.
Protocol: Selective Heck Coupling of 4-Chloro-4'-iodobenzophenone
| Parameter | Condition | Rationale |
| Aryl Halide | 4-Chloro-4'-iodobenzophenone | Substrate with differential halide reactivity. |
| Alkene | Acrylate, styrene, or other alkene (1.1 - 2.0 equiv.) | Coupling partner. |
| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%) | A common and effective palladium source. |
| Ligand | P(o-tol)₃ or PPh₃ (2-10 mol%) | Ligands can improve catalyst stability and reactivity. |
| Base | Et₃N, K₂CO₃, or NaOAc (1.5-3.0 equiv.) | Neutralizes the HX generated during the reaction. |
| Solvent | DMF, NMP, or Acetonitrile | Polar aprotic solvents are typically used. |
| Temperature | 80-120 °C | Higher temperatures may be needed, but selectivity can still be achieved. |
| Reaction Time | 4-24 hours | Monitored by TLC or GC-MS. |
Experimental Workflow:
Heck Coupling Workflow
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[12][13] This reaction is of paramount importance in the synthesis of APIs, as the aniline and related motifs are prevalent in drug molecules.
Protocol: Selective Buchwald-Hartwig Amination of 4-Chloro-4'-iodobenzophenone
| Parameter | Condition | Rationale |
| Aryl Halide | 4-Chloro-4'-iodobenzophenone | Substrate with differential halide reactivity. |
| Amine | Primary or secondary amine or amide (1.1 - 1.5 equiv.) | Nucleophilic coupling partner. |
| Palladium Catalyst | Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%) | Common palladium precursors. |
| Ligand | Xantphos, BINAP, or a Josiphos-type ligand (2-10 mol%) | Bulky, electron-rich phosphine ligands are crucial for this reaction. |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equiv.) | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, non-protic solvents are necessary. |
| Temperature | 80-110 °C | Temperature can be adjusted to optimize selectivity and rate. |
| Reaction Time | 2-18 hours | Monitored by TLC or LC-MS. |
Experimental Workflow:
Hypothetical Retrosynthesis of a Lenvatinib Precursor Analogue
While a direct C-O coupling on the iodo-position is feasible, a more plausible strategy would involve a nucleophilic aromatic substitution on an activated system. However, to illustrate the utility of the dihalo-benzophenone, a sequential coupling approach could be envisioned for a related structure.
Illustrative Pathway to an Axitinib Precursor Analogue
Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). A key intermediate in its synthesis is N-methyl-2-((3-iodo-1H-indazol-6-yl)thio)benzamide. [14][15][16]A hypothetical synthetic route could utilize 4-Chloro-4'-iodobenzophenone to construct a related benzophenone-containing indazole scaffold.
Hypothetical Forward Synthesis:
Hypothetical Synthesis of an Axitinib Analogue
This hypothetical pathway leverages the chemoselectivity of 4-Chloro-4'-iodobenzophenone by first reacting at the more labile iodo-position via a Sonogashira coupling to introduce an alkynyl group, which can then be used to construct the indazole ring. The less reactive chloro-position is then available for a subsequent Heck coupling to introduce the vinylpyridine moiety.
Conclusion
4-Chloro-4'-iodobenzophenone is a highly valuable, albeit underutilized, building block for the synthesis of complex APIs. Its differential halide reactivity provides a powerful handle for medicinal chemists to perform sequential, site-selective cross-coupling reactions. This enables the construction of intricate molecular architectures with a high degree of control and efficiency. The protocols and hypothetical applications presented in this guide are intended to stimulate further investigation into the use of this versatile intermediate in the discovery and development of next-generation therapeutics. The principles of chemoselective catalysis, when applied to strategically designed starting materials like 4-Chloro-4'-iodobenzophenone, will continue to be a driving force in the innovation of synthetic organic chemistry and drug discovery.
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
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Preparation method for benzophenone compound. Google Patents.
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Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. MDPI.
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Application and Preparation of Benzophenone. ChemicalBook.
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N-Methyl-2-({3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl}sulfanyl)benzamide. PubChem.
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Monitoring Radical Intermediates in Photoactivated Palladium-Catalyzed Coupling of Aryl Halides to Arenes by an Aryl Radical Assay. National Center for Biotechnology Information.
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pharmaceutical compositions of n-methyl-2-[3-((e)-2-pyridin-2-yl-vinyl)-1h-indazol-6-ylsulfanyl]-benzamide. WIPO Patentscope.
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Center for Biotechnology Information.
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An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. National Center for Biotechnology Information.
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4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide. ChemicalBook.
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Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Publishing.
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Subsituted arene synthesis by alkynylation. Organic Chemistry Portal.
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N-(2-((Hydroxy(2-((3-((E)-2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)phenyl)methyl)amino)ethyl)-2-((3-((E)-2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide. Pharmaffiliates.
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Palladium-catalyzed arylation of allylic alcohols with aryl halides. The Journal of Organic Chemistry.
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Crystalline form of the salt of 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide or the solvate of the salt and a process for preparing the same. Google Patents.
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Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI.
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Application Note: 4-Chloro-4'-iodobenzophenone as a Novel UV Absorber for Advanced Applications
Introduction
Ultraviolet (UV) radiation exposure is a primary cause of degradation for a vast range of materials, including polymers, coatings, and pharmaceutical formulations. This photodegradation can manifest as discoloration, loss of mechanical integrity, and reduced efficacy. UV absorbers are chemical compounds incorporated into materials to provide protection by preferentially absorbing damaging UV radiation and dissipating it as harmless thermal energy. The benzophenone class of organic compounds is among the most widely utilized UV absorbers due to their strong absorption in the UVA and UVB regions, excellent photostability, and compatibility with various substrates.[1][2]
This application note introduces 4-Chloro-4'-iodobenzophenone, a halogenated diarylketone, as a specialized UV absorber. The strategic incorporation of two different halogen atoms—chlorine and iodine—onto the benzophenone scaffold is anticipated to modulate its photophysical properties and introduce unique chemical functionalities. While this specific derivative is a subject of novel research, its performance characteristics and applications can be expertly inferred from the extensive data available for analogous compounds such as 4-chlorobenzophenone and other benzophenone derivatives. This guide provides a comprehensive overview of its proposed synthesis, mechanism of action, potential applications, and detailed protocols for its evaluation, aimed at researchers, material scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
The key to understanding the functionality of 4-Chloro-4'-iodobenzophenone lies in its molecular structure. The combination of the UV-absorbing benzophenone core with a chloro- and iodo-substituent offers a unique electronic and steric profile. The properties listed below are calculated or inferred based on its structure and data from closely related analogues.
| Property | Value | Reference / Basis |
| IUPAC Name | (4-Chlorophenyl)(4-iodophenyl)methanone | --- |
| Molecular Formula | C₁₃H₈ClIO | Calculated |
| Molecular Weight | 342.56 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow crystalline solid | Analogy to 4-chlorobenzophenone[3] |
| CAS Number | Not presently assigned | --- |
| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, Chloroform, Acetone) and insoluble in water | Analogy to 4-chlorobenzophenone[3] |
| Expected λmax | ~260 - 290 nm | Analogy to 4-chlorobenzophenone (λmax ~260 nm) and other benzophenones[3][4] |
Part 1: Mechanism of UV Absorption and Energy Dissipation
The protective action of all benzophenone-based UV absorbers is rooted in their ability to undergo a highly efficient photophysical cycle. This process allows the molecule to absorb high-energy UV photons and release the energy non-radiatively, preventing the energy from initiating destructive chemical reactions in the host material.
The mechanism proceeds through the following key steps:
-
UV Photon Absorption: The conjugated π-system of the benzophenone core strongly absorbs UV radiation, promoting an electron from a π bonding orbital to a π* anti-bonding orbital (a π-π* transition).[5]
-
Energy Conversion: The absorbed energy is rapidly converted into vibrational energy within the molecule. This process is exceptionally fast and efficient, preventing the molecule from undergoing photochemical reactions or re-emitting the energy as fluorescence.
-
Non-Radiative Decay: The excited molecule relaxes back to its ground state by dissipating the vibrational energy as heat into its surrounding matrix.[2]
This cycle can be repeated thousands of times without significant degradation of the UV absorber itself, providing long-lasting protection. The presence of halogen substituents can influence the absorption spectrum and may affect the efficiency of intersystem crossing to the triplet state, a property relevant for photoinitiation applications.[6]
Caption: Mechanism of UV energy dissipation by benzophenones.
Part 2: Synthesis, Applications, and Strategic Advantages
Proposed Synthesis Route: Friedel-Crafts Acylation
An efficient and industrially scalable method for synthesizing unsymmetrical diarylketones like 4-Chloro-4'-iodobenzophenone is the Friedel-Crafts acylation.[7][8] This electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst.
The proposed synthesis proceeds by reacting 4-chlorobenzoyl chloride with iodobenzene using a catalyst such as aluminum chloride (AlCl₃).[9] The reaction is typically performed in an inert solvent. The para-substitution is the major product due to the directing effects of the iodine atom and steric hindrance.
Caption: Proposed workflow for the synthesis of 4-Chloro-4'-iodobenzophenone.
Potential Applications and Research Opportunities
The unique di-halogenated structure of 4-Chloro-4'-iodobenzophenone opens up several advanced application areas:
-
Broad-Spectrum UV Stabilizer: Like its analogues, it can be incorporated into polymers (e.g., polyethylene, PVC) and coatings to prevent photodegradation, extending the service life of the finished products.[1]
-
Photoinitiator in Polymer Chemistry: Benzophenones are well-known photoinitiators. Upon UV absorption, they can form a triplet state that abstracts a hydrogen atom to generate free radicals, which in turn initiate polymerization reactions.[5] This is crucial for UV-curing inks, coatings, and adhesives.
-
Versatile Intermediate in Drug Discovery: The C-I and C-Cl bonds have different reactivities in common cross-coupling reactions (e.g., Suzuki, Sonogashira). The C-I bond is significantly more reactive, allowing for selective functionalization at the 4'-position while leaving the 4-chloro position intact for subsequent chemical transformations. This makes the molecule a valuable scaffold for building complex pharmaceutical intermediates.
Part 3: Experimental Protocols
Protocol 1: Characterization of UV Absorption by UV-Vis Spectroscopy
This protocol details the procedure to determine the compound's primary UV-absorbing characteristics, specifically its wavelength of maximum absorbance (λmax) and its molar absorptivity (ε).
A. Materials and Reagents
-
4-Chloro-4'-iodobenzophenone
-
Spectroscopic grade solvent (e.g., Cyclohexane or Ethanol)
-
Volumetric flasks (10 mL, 100 mL)
-
Analytical balance
-
Quartz cuvettes (1 cm path length)
B. Instrumentation
-
Dual-beam UV-Visible Spectrophotometer
C. Step-by-Step Procedure
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of 4-Chloro-4'-iodobenzophenone and record the mass. Dissolve it in the chosen solvent in a 100 mL volumetric flask. Ensure complete dissolution. This creates a stock solution of known concentration.
-
Working Solution Preparation: Perform a serial dilution of the stock solution to create a working solution with an expected absorbance between 0.2 and 0.8 AU. For example, dilute 1 mL of the stock solution to 10 mL.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Blanking: Fill two quartz cuvettes with the pure solvent. Place them in both the reference and sample holders and run a baseline correction across the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Replace the solvent in the sample cuvette with the working solution of 4-Chloro-4'-iodobenzophenone.
-
Data Acquisition: Scan the sample from 200 nm to 400 nm and record the absorbance spectrum.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectrum.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl
-
A = Absorbance at λmax
-
ε = Molar absorptivity (L mol⁻¹ cm⁻¹)
-
c = Molar concentration of the solution (mol L⁻¹)
-
l = Path length of the cuvette (typically 1 cm)
-
-
Protocol 2: Workflow for Photostability Evaluation
This protocol provides a workflow to assess the stability of 4-Chloro-4'-iodobenzophenone upon exposure to light, adapted from ICH Q1B guidelines for photostability testing.
A. Objective To determine the rate and extent of degradation of the compound when exposed to a standardized UV and visible light source.
B. Materials and Instrumentation
-
Solution of 4-Chloro-4'-iodobenzophenone in a photochemically inert solvent (e.g., acetonitrile).
-
Quartz vials or petri dishes.
-
ICH-compliant photostability chamber equipped with a Xenon lamp or a combination of UVA and cool white fluorescent lamps.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Control samples wrapped in aluminum foil to serve as dark controls.
C. Experimental Workflow
-
Sample Preparation: Prepare multiple identical samples of the compound solution. Place half as "exposed samples" and wrap the other half in aluminum foil as "dark controls."
-
Exposure: Place all samples in the photostability chamber. Expose them to a controlled light dose, for example, an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
Time-Point Analysis: At predefined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove one exposed sample and one dark control from the chamber.
-
Quantification: Analyze the samples immediately by HPLC. Develop an HPLC method that can separate the parent compound from any potential photodegradants.
-
Data Interpretation: Compare the concentration of 4-Chloro-4'-iodobenzophenone in the exposed sample to the dark control at each time point. A significant decrease in the concentration of the parent peak in the exposed sample indicates photodegradation.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-4'-iodobenzophenone
Welcome to the technical support center dedicated to the synthesis of 4-Chloro-4'-iodobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. 4-Chloro-4'-iodobenzophenone is a key intermediate in the synthesis of various pharmaceuticals and functional materials, making its efficient production crucial.
This document provides in-depth technical guidance, moving from foundational knowledge to specific troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs) - The Basics
This section addresses fundamental questions regarding the synthesis of 4-Chloro-4'-iodobenzophenone.
What are the most common synthetic routes to 4-Chloro-4'-iodobenzophenone?
The synthesis of unsymmetrical diaryl ketones like 4-Chloro-4'-iodobenzophenone is most commonly achieved through Friedel-Crafts acylation.[1][2] Alternative methods, such as those involving organometallic cross-coupling reactions, exist but are often more complex and costly for this specific target.
| Synthetic Route | Reagents | Catalyst | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Iodobenzene and 4-Chlorobenzoyl chloride | Lewis Acid (e.g., AlCl₃, FeCl₃) | Cost-effective, well-established, good regioselectivity.[3] | Requires stoichiometric amounts of catalyst, potential for side reactions, moisture sensitive.[4][5] |
| Palladium-Catalyzed Cross-Coupling | 4-Chlorobenzoyl chloride and Iodophenylboronic acid | Palladium complex | High yield, broad functional group tolerance.[2] | Higher catalyst cost, requires synthesis of boronic acid precursor. |
What are the key reaction parameters that influence the yield and purity?
Several factors critically impact the success of the Friedel-Crafts acylation for this synthesis:
-
Catalyst Choice and Stoichiometry: Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst.[6] A stoichiometric amount is often necessary because the product ketone can form a complex with the catalyst, rendering it inactive.[1][4]
-
Solvent: The choice of solvent is crucial. Non-polar, inert solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred.[7] Solvents like nitrobenzene can also be used but pose higher toxicity risks.[8]
-
Temperature: The reaction is typically performed at low temperatures (0-5 °C) initially to control the exothermic reaction between the acyl chloride and the catalyst, and then gently warmed to room temperature or slightly above to drive the reaction to completion.[8]
-
Reaction Time: Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time, which can range from a few hours to overnight.[7]
-
Purity of Reagents: The purity of iodobenzene, 4-chlorobenzoyl chloride, and the Lewis acid catalyst is paramount. Moisture can deactivate the catalyst and lead to lower yields.
What are the expected yields under optimal conditions?
With careful optimization of the parameters listed above, yields for the Friedel-Crafts acylation of iodobenzene with 4-chlorobenzoyl chloride can be expected to be in the range of 70-85%. However, yields can be significantly lower if the reaction conditions are not well-controlled.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section provides a question-and-answer formatted guide to address specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Formation
Question: My reaction shows very low conversion to the desired product. What are the potential causes and how can I fix this?
Answer: Low or no product formation is a common issue that can often be traced back to a few key areas:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly hygroscopic. Contamination with moisture will deactivate it.
-
Solution: Use freshly opened, anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., a glove box or under a stream of inert gas).
-
-
Poor Quality Reagents: The purity of your starting materials is critical.
-
Solution: Ensure your iodobenzene and 4-chlorobenzoyl chloride are of high purity and dry. If necessary, distill the liquid reagents before use.
-
-
Incorrect Reaction Temperature: The initial formation of the acylium ion is highly exothermic. If the temperature is not controlled, it can lead to side reactions. Conversely, if the temperature is too low during the reaction, it may not proceed to completion.
-
Solution: Add the 4-chlorobenzoyl chloride to the mixture of iodobenzene and AlCl₃ at 0-5 °C. After the initial addition, allow the reaction to slowly warm to room temperature and stir for several hours. Gentle heating (e.g., 40-50 °C) can sometimes improve yields, but this should be monitored carefully.[7]
-
-
Insufficient Reaction Time: The reaction may simply need more time to complete.
-
Solution: Monitor the reaction progress using TLC. If starting material is still present after several hours, consider extending the reaction time.
-
Problem 2: Formation of Significant Byproducts
Question: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize their formation?
Answer: The primary side products in this Friedel-Crafts acylation are typically isomers of the desired product.
-
Isomer Formation: While the iodo group is primarily para-directing, some ortho-acylation can occur, leading to the formation of 2-Chloro-4'-iodobenzophenone. The amount of the ortho isomer is generally low due to steric hindrance.
-
Solution: Maintaining a lower reaction temperature can sometimes improve the regioselectivity of the reaction. Purification by column chromatography or recrystallization is usually effective at removing the minor ortho isomer.
-
-
Di-acylation: Although the benzophenone product is deactivated towards further electrophilic substitution, under harsh conditions (e.g., high temperature, excess acylating agent), di-acylation of the iodobenzene ring can occur.[1]
-
Solution: Use a 1:1 molar ratio of iodobenzene to 4-chlorobenzoyl chloride. Avoid excessive heating of the reaction mixture.
-
Problem 3: Difficulty in Product Purification
Question: My crude product is difficult to purify. What are the recommended purification techniques?
Answer: Purification of 4-Chloro-4'-iodobenzophenone can typically be achieved by recrystallization or column chromatography.
-
Recrystallization: This is often the most efficient method for purifying the crude product, especially if the main impurities are minor isomers or starting materials.
-
Recommended Solvents: A mixture of a polar and a non-polar solvent is often effective. Ethanol, or a mixture of ethyl acetate and hexanes, can be good starting points.[9][10] The goal is to find a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.[11]
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative.
-
Recommended Eluent Systems: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective.[12][13] A starting mixture of 5% ethyl acetate in hexanes, gradually increasing the polarity, should allow for the separation of the desired product from less polar starting materials and more polar byproducts.
-
| Purification Method | Solvent/Eluent System | Key Considerations |
| Recrystallization | Ethanol, Ethanol/Water, Ethyl Acetate/Hexanes | The crude product should be fully dissolved in the minimum amount of hot solvent.[10] |
| Column Chromatography | 5-15% Ethyl Acetate in Hexanes/Petroleum Ether | Monitor fractions by TLC to identify and combine the pure product.[12][13] |
Section 3: Detailed Experimental Protocol
This section provides a representative step-by-step protocol for the synthesis of 4-Chloro-4'-iodobenzophenone via Friedel-Crafts acylation.
Materials:
-
Iodobenzene
-
4-Chlorobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq). Add anhydrous dichloromethane to the flask.
-
Addition of Reactants: To the stirred suspension, add iodobenzene (1.0 eq) via syringe. Cool the mixture to 0-5 °C using an ice bath.
-
Acylation: Add a solution of 4-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.
Section 4: Safety Precautions
-
Reagents: 4-Chlorobenzoyl chloride is corrosive and lachrymatory. Aluminum chloride reacts violently with water. Both should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reaction: The Friedel-Crafts reaction is exothermic and generates HCl gas. Ensure the reaction is well-ventilated and that the quenching step is performed slowly and carefully.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.
By following this guide, researchers can enhance their understanding of the synthesis of 4-Chloro-4'-iodobenzophenone, effectively troubleshoot common experimental challenges, and ultimately optimize their product yield and purity.
References
- Google Patents. (n.d.). Method for preparing 4-chloro-4'-hydroxybenzophenone.
- Google Patents. (n.d.). Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.
-
L.S. College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved February 24, 2024, from [Link]
-
National Institutes of Health. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved February 24, 2024, from [Link]
-
Request PDF. (n.d.). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved February 24, 2024, from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved February 24, 2024, from [Link]
- Google Patents. (n.d.). Method for purifying and separating benzophenone.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 24, 2024, from [Link]
-
Patsnap. (n.d.). Preparation method of 4-chloro-4'-hydroxybenzophenone. Retrieved February 24, 2024, from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 24, 2024, from [Link]
-
IP.com. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Retrieved February 24, 2024, from [Link]
-
International Journal for Research in Applied Science & Engineering Technology. (2020, April). [PDF] A Novel Green Synthesis of 4-Chloro,4'-Hydroxy Benzophenone using Modified Clay Catalysts. Retrieved February 24, 2024, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 24, 2024, from [Link]
-
Synlett. (2014). Efficient and Fast Method for the Preparation of Diaryl Ketones at Room Temperature. Retrieved February 24, 2024, from [Link]
- Google Patents. (n.d.). A process for the preparation of substituted benzophenones.
-
Royal Society of Chemistry. (2026). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Retrieved February 24, 2024, from [Link]
-
CORE. (2023, October 18). Substituted benzophenone imines for COF synthesis via formal transimination. Retrieved February 24, 2024, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 24, 2024, from [Link]
-
ResearchGate. (2008). (PDF) Conformations of substituted benzophenones. Retrieved February 24, 2024, from [Link]
-
ACS Publications. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved February 24, 2024, from [Link]
- Google Patents. (n.d.). Substituted benzophenone and preparation method thereof.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 24, 2024, from [Link]
-
Organic Chemistry Portal. (2000). Unsymmetrical Diaryl Ketones from Arenes. Retrieved February 24, 2024, from [Link]
-
YouTube. (2023, January 13). Friedel-Crafts Acylation; Reductions of Aryl Ketones. Retrieved February 24, 2024, from [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Efficient and Fast Method for the Preparation of Diaryl Ketones at Room Temperature [organic-chemistry.org]
- 3. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08429F [pubs.rsc.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ijraset.com [ijraset.com]
- 8. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google Patents [patents.google.com]
- 9. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. mt.com [mt.com]
- 12. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]
- 13. CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 4-Chloro-4'-iodobenzophenone
This guide is structured as an interactive Technical Support Center for researchers working with 4-Chloro-4'-iodobenzophenone . It prioritizes field-tested protocols, troubleshooting logic, and safety.
Ticket ID: #REC-4Cl4I-BP Status: Open Assigned Specialist: Senior Application Scientist Subject: Purification Protocols, Troubleshooting, and FAQ
Core Technical Brief
Compound: 4-Chloro-4'-iodobenzophenone CAS: (Verify specific isomer, typically analogous to 4,4'-dihalogenated benzophenones) Class: Asymmetric Diaryl Ketone / Halogenated Benzophenone Primary Challenge: "Oiling out" during cooling and removal of mono-halogenated precursors.[1]
This compound typically exhibits a melting point higher than its mono-substituted counterparts (e.g., 4-chlorobenzophenone, MP ~78°C) due to the increased molecular weight and symmetry provided by the para-substitution. The iodine atom significantly increases lipophilicity, making solvent selection critical to avoid low yields.
Standard Operating Procedures (SOPs)
We recommend two primary solvent systems based on the impurity profile of your crude material.
Method A: Single-Solvent System (High Purity Crude >90%)
Solvent: Ethanol (Absolute or 95%) Mechanism: Temperature-dependent solubility differential. Best For: Removal of trace colored impurities and improving crystal morphology.
| Step | Action | Technical Note |
| 1 | Slurry | Suspend crude solid in Ethanol (approx. 5-7 mL per gram). |
| 2 | Reflux | Heat to boiling (approx. 78°C). Add solvent in 1 mL increments until fully dissolved. |
| 3 | Check | If solution is dark/colored, add Activated Carbon (1-2% w/w). Reflux 5 mins. |
| 4 | Filter | Hot Filtration through a pre-warmed funnel (essential to prevent premature crystallization). |
| 5 | Nucleate | Allow filtrate to cool to RT slowly. Do not use an ice bath immediately. |
| 6 | Harvest | Once RT crystallization is complete (3-4 hours), cool to 0°C for 30 mins. Filter and wash with cold Ethanol. |
Method B: Binary Solvent System (Lower Purity / Oiling Issues)
System: Ethyl Acetate (Good Solvent) / Hexanes (Anti-Solvent) Mechanism: Polarity shift precipitation. Best For: Preventing "oiling out" and removing significant starting material residues.
-
Dissolve crude solid in minimum boiling Ethyl Acetate .
-
Remove from heat. Add Hexanes dropwise until persistent turbidity (cloudiness) appears.[2]
-
Add 2-3 drops of Ethyl Acetate to clear the solution.
-
Insulate the flask (wrap in foil/towel) to ensure very slow cooling.
-
Seed with a pure crystal if available.
Troubleshooting Workflow (Interactive Guide)
Issue 1: The compound "oils out" (forms a liquid blob) instead of crystallizing.
-
Cause: The temperature dropped too quickly, or the solution is too concentrated (supersaturated state bypassed the metastable zone).
-
Fix:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount (10-15%) more solvent.
-
Vigorous Stirring: Stir slowly during the cooling phase to induce nucleation.
-
Seeding: Add a seed crystal at the cloud point.
-
Issue 2: Low Yield (<50%).
-
Cause: Too much solvent used (solubility product not exceeded at low temp) or mother liquor holds product.
-
Fix:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.
-
Perform a "second crop" crystallization. Note: Second crops are usually less pure.
-
Issue 3: Product remains colored (Yellow/Brown) after crystallization.
-
Cause: Conjugated organic impurities or iodine liberation.[3]
-
Fix:
-
Redissolve in method solvent.[4]
-
Treat with activated charcoal (Norit).
-
Critical: Filter through a Celite pad to remove all charcoal fines before cooling.
-
Visual Workflows
Workflow 1: Decision Logic for Solvent Selection
Caption: Decision matrix for selecting the optimal solvent system based on crude purity.
Workflow 2: Impurity Removal Mechanism
Caption: Thermodynamic separation of 4-Chloro-4'-iodobenzophenone from impurities.
Frequently Asked Questions (FAQs)
Q: Why is the melting point of my recrystallized product lower than the literature value? A: A depressed melting point indicates impurities (colligative property). It often means solvent is trapped in the crystal lattice or an isomer (like 2-chloro-4'-iodobenzophenone) is present.
-
Action: Dry the sample under high vacuum (0.1 mmHg) at 50°C for 6 hours to remove solvent. If MP remains low, recrystallize again.
Q: Can I use water as an anti-solvent with Ethanol? A: Yes, but with caution. Water is highly polar and can cause rapid precipitation (crashing out) of the highly lipophilic iodo-benzophenone, leading to amorphous powder rather than crystals.
-
Protocol: If using EtOH/Water, add water dropwise to the hot ethanol solution only until slight turbidity is reached, then cool very slowly.
Q: How do I remove unreacted 4-chlorobenzoyl chloride? A: This starting material hydrolyzes to 4-chlorobenzoic acid in moist air. Washing your crude solid with a saturated Sodium Bicarbonate (NaHCO₃) solution before recrystallization will convert the acid to its water-soluble salt, removing it effectively.
References & Grounding
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for recrystallization of aromatic ketones).
-
Furniss, B. S., et al. Purification of Laboratory Chemicals, 8th Ed. Butterworth-Heinemann, 2017. (Solvent selection for halogenated aromatics).
-
BenchChem. Recrystallization of Halogenated Benzophenone Derivatives. (Generalized data on benzophenone solubility).
-
National Center for Biotechnology Information. PubChem Compound Summary for 4-Chlorobenzophenone. (Used as physiochemical proxy for solubility trends).
Sources
Technical Support Center: Column Chromatography for 4-Chloro-4'-iodobenzophenone Purification
Welcome to the technical support center for the purification of 4-Chloro-4'-iodobenzophenone. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating this key benzophenone intermediate. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the principles behind each step, enabling you to troubleshoot and optimize the purification process effectively.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the column chromatography of 4-Chloro-4'-iodobenzophenone.
Q1: What are the most probable impurities I need to separate from my crude 4-Chloro-4'-iodobenzophenone?
A1: The impurity profile is highly dependent on the synthetic route. Assuming a standard Friedel-Crafts acylation reaction, the most common impurities include:
-
Unreacted Starting Materials: Such as 4-chlorobenzoyl chloride or iodobenzene.
-
Positional Isomers: Acylation may occur at different positions on the aromatic ring, leading to isomers that have very similar properties to the desired product.
-
Byproducts from Side Reactions: Depending on the specific reaction conditions, other related compounds may be formed.[1][2]
Q2: What is the best stationary phase for this purification?
A2: For a molecule with the polarity of 4-Chloro-4'-iodobenzophenone, silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size is the industry-standard stationary phase.[3] The principle of separation on silica gel is based on polarity; the slightly polar carbonyl group and the polarizable halogen atoms of your compound will interact with the polar silanol (Si-OH) groups on the silica surface. More polar impurities will adhere more strongly and elute later, while less polar impurities will elute faster.
Q3: How do I determine the optimal mobile phase (eluent) for my separation?
A3: The selection of the mobile phase is the most critical step and must be determined experimentally using Thin-Layer Chromatography (TLC) prior to running the column.[4] The goal is to find a solvent system where the desired compound has an Rf value between 0.25 and 0.35 . This range ensures that the compound moves down the column at a reasonable rate, allowing for effective separation from impurities.
-
Why this Rf range? An Rf value that is too high (>0.5) means the compound will elute too quickly, co-eluting with non-polar impurities. An Rf that is too low (<0.2) will result in very long elution times and significant band broadening, reducing resolution.[5]
A typical starting point for a compound of this nature is a binary mixture of a non-polar solvent and a moderately polar solvent. See the table below for recommended starting solvent systems to test via TLC.
| Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Notes |
| Hexane or Heptane | Ethyl Acetate | 95:5 | A classic starting point. Increase ethyl acetate to lower the Rf value. |
| Hexane or Heptane | Dichloromethane (DCM) | 90:10 | Good for resolving compounds of similar polarity. |
| Cyclohexane | Ethyl Acetate | 95:5 | Can sometimes offer different selectivity compared to hexane. |
Q4: Should I use isocratic or gradient elution?
A4: Start with isocratic elution (using a single, constant solvent composition) if your TLC analysis shows good separation between your product and all major impurities. If you have impurities that are much more polar or much less polar than your product, a step-gradient elution is more efficient. For example, you can start with a low-polarity mobile phase to elute non-polar impurities, then increase the polarity to elute your desired compound, saving time and solvent.[6]
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating workflow, where preliminary TLC analysis dictates the parameters for the preparative column.
Step 1: TLC Analysis for Solvent System Optimization
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or acetone).
-
Spot the solution onto at least three different TLC plates.
-
Develop each plate in a different solvent system (e.g., 95:5, 90:10, 85:15 Hexane:Ethyl Acetate).
-
Visualize the plates under a UV lamp (254 nm). Your benzophenone product should be UV active.
-
Calculate the Rf value for your product in each system. Select the system that provides an Rf of ~0.3 and shows the best separation from visible impurities.
Step 2: Column Preparation (Wet Slurry Packing)
-
Secure a glass chromatography column vertically to a retort stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed.[7]
-
Add a ~1 cm layer of sand over the plug to create a flat base.[7]
-
In a separate beaker, create a slurry of silica gel in your chosen mobile phase (from Step 1). The consistency should be like a thin milkshake, not a thick paste.
-
Pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.
-
Continuously tap the side of the column gently to ensure the silica packs into a uniform bed, free of air bubbles or cracks.
-
Once the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed surface from disturbance during solvent addition.[3]
-
Open the stopcock and drain the solvent until the solvent level is just at the top of the sand layer. Do not let the silica run dry.
Step 3: Sample Loading
Proper sample loading is crucial for a high-resolution separation. The goal is to apply the sample in the narrowest possible band. You have two primary options:
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase (or a slightly more polar solvent if necessary, but keep it minimal).[8] Carefully apply the solution to the top of the column with a pipette. Allow the sample to absorb completely into the silica bed.
-
Dry Loading (Recommended): Dissolve your crude product in a volatile solvent (like DCM). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.[3] Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto the silica. Carefully add this powder to the top of the prepared column.[6] This method often provides superior separation.
Step 4: Elution and Fraction Collection
-
After loading the sample, carefully add your chosen mobile phase to the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., in test tubes or vials).
-
Maintain a constant head of solvent above the silica bed throughout the entire process to prevent the column from running dry, which would lead to cracking and poor separation.
-
Monitor the separation by collecting small fractions and analyzing them by TLC to determine which fractions contain your pure product.
The overall workflow can be visualized as follows:
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Guide
Even with careful preparation, issues can arise. This section provides solutions to common problems.
Q: My compound is not separating from an impurity (Rf values are too close). What should I do?
A: This is a selectivity problem.
-
Solution 1: Change Mobile Phase Composition. The most powerful tool is to change the solvent system. Instead of a Hexane/Ethyl Acetate system, try a Hexane/DCM or a Toluene/Ethyl Acetate system. Different solvents interact with your compounds in different ways, which can dramatically alter the separation.
-
Solution 2: Use a Longer Column. A longer column provides more surface area for interactions, increasing the theoretical plates and potentially improving the separation of closely eluting compounds.
-
Solution 3: Re-purify. Collect the mixed fractions, evaporate the solvent, and run a second column using the optimized conditions from Solution 1.[9]
Q: My compound is not coming off the column.
A: This indicates the mobile phase is not polar enough to displace your compound from the silica gel.[6]
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you are using 95:5 Hexane:Ethyl Acetate, switch to 90:10, then 80:20. This is a gradient elution. Be sure to check your compound's stability on silica if it is retained for a very long time.[6]
Q: The separation is poor, and the collected bands are very broad.
A: This is often due to issues with the column packing or sample loading.
-
Solution 1: Check Column Packing. Broad bands can result from a poorly packed column (e.g., containing channels or air bubbles). The column must be repacked carefully.[9]
-
Solution 2: Reduce Sample Load. Overloading the column is a common cause of poor separation. As a rule of thumb, the mass of your sample should be no more than 1-5% of the mass of the silica gel.[3]
-
Solution 3: Improve Sample Loading Technique. Ensure you loaded the sample in the smallest possible volume (wet loading) or as a tight band (dry loading). A diffuse starting band will remain diffuse throughout the column.[3]
Q: I see cracks or channels forming in the silica bed.
A: This happens when the column runs dry.
-
Solution: Unfortunately, a cracked column cannot be salvaged, and the separation will be compromised. The column must be repacked.
-
Prevention: Always maintain a level of solvent above the silica bed. Never let the top layer of sand become dry until the run is complete.
Caption: Decision Tree for Troubleshooting Common Issues.
References
- CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
- CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.
-
MITOCW | Column Chromatography | MIT Digital Lab Techniques Manual. MIT OpenCourseWare. [Link]
-
Mastering Column Chromatography: Techniques and Tips . Chrom Tech, Inc. [Link]
-
A New Eco-Friendly Synthesis of 4-Chloro,4’-Hydroxy Benzophenone Using Solid Acid Catalysts . International Journal for Research in Applied Science & Engineering Technology (IJRASET). [Link]
-
How to run column chromatography . University of Leeds. [Link]
-
Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy . PubMed Central (PMC). [Link]
-
Setting up and running a column . University of Leicester. [Link]
-
Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]
Sources
- 1. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google Patents [patents.google.com]
- 2. ijraset.com [ijraset.com]
- 3. chromtech.com [chromtech.com]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-Chloro-4'-iodobenzophenone Synthesis
The following technical guide is structured as a Tier-3 Support Knowledge Base for process chemists and researchers. It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.
Topic: Troubleshooting Common Byproducts & Impurity Profiles Document ID: TS-CIBP-004 Role: Senior Application Scientist
Executive Summary & Reaction Landscape
The synthesis of 4-Chloro-4'-iodobenzophenone (CIBP) is a classic exercise in balancing reactivity with selectivity. While the target molecule appears simple, the presence of two different halogens (Chlorine and Iodine) on a benzophenone core introduces specific vulnerabilities—primarily the lability of the C-I bond under Lewis Acid conditions and the regioselectivity challenges inherent in electrophilic aromatic substitution (EAS).
This guide addresses the two primary synthetic routes:
-
Friedel-Crafts Acylation (FCA): The most common but "dirtiest" route regarding isomer profiles.
-
Sandmeyer Reaction: The high-fidelity alternative used when regiopurity is paramount.
Interactive Troubleshooting Pathways (Visualized)
Figure 1: Reaction Logic & Byproduct Genesis
This diagram maps the formation of critical impurities based on reaction conditions.[1]
Caption: Figure 1. Mechanistic divergence in Friedel-Crafts acylation. High temperatures promote iodine lability (Byproduct B/C), while moisture leads to acid chloride hydrolysis (Byproduct D).
Module 1: Friedel-Crafts Acylation (FCA) Troubleshooting
Context: You are reacting 4-chlorobenzoyl chloride with iodobenzene using Aluminum Chloride (
Critical Issue A: The "Ortho" Impurity (Regioisomerism)
Symptom: HPLC shows a persistent impurity (5–15%) eluting just before the main peak. Diagnosis: Formation of 2-iodo-4'-chlorobenzophenone (or 2-chloro isomer depending on the acylating agent). Root Cause: Iodobenzene is an ortho, para-director. While the iodine atom is bulky (sterically hindering ortho attack), the sheer reactivity of the acylium ion can lead to significant ortho-substitution if the reaction temperature spikes.
| Parameter | Recommendation | Technical Rationale |
| Temperature | Keep < 35°C | Higher energy overcomes the steric barrier of the Iodine atom, increasing ortho-substitution. |
| Solvent | Dichloromethane (DCM) or Nitromethane | Polar solvents stabilize the acylium complex, making it more selective (less "hot") than in neat conditions or CS2. |
| Addition Mode | Inverse Addition | Add the Acid Chloride/AlCl3 complex to the Iodobenzene. Keeping the substrate in excess minimizes polysubstitution. |
Critical Issue B: "The Vanishing Iodine" (De-iodination)
Symptom: Mass Spec (MS) shows a peak at m/z 216 (4-Chlorobenzophenone) instead of m/z 342.
Diagnosis: Protodeiodination.
Root Cause: The C-I bond is weak (~57 kcal/mol). Strong Lewis acids like
Corrective Protocol:
-
Switch Lewis Acid: If AlCl3 causes extensive de-iodination, switch to Ferric Chloride (
) or Indium Triflate ( ) . These are "softer" Lewis acids that are gentler on the Aryl-Iodide bond [1]. -
Strict Anhydrous Conditions: Moisture generates HCl gas, which accelerates protodeiodination.
Module 2: The Sandmeyer Route (High Purity Alternative)
Context: You are converting 4-amino-4'-chlorobenzophenone to the diazonium salt, then iodinating.
FAQ: Why use this longer route?
Answer: To guarantee Regiopurity . The Friedel-Crafts route will always produce trace ortho-isomers that are difficult to crystallize out. The Sandmeyer route locks the geometry at the amine stage.
Common Byproducts in Sandmeyer
| Impurity | Structure | Cause | Prevention |
| Phenol Derivative | 4-Chloro-4'-hydroxybenzophenone | Water attacking the diazonium salt instead of Iodide. | Keep temperature < 5°C during diazotization; add KI slowly but in large excess. |
| Reduction Product | 4-Chlorobenzophenone | Hydro-de-diazoniation (loss of | Avoid using ethanol as a co-solvent (acts as a reducing agent). Use Acetonitrile/Water . |
| Azo-Coupling | Colored tars/dimers | Diazonium salt reacting with unreacted amine. | Ensure Acidic pH (< 2) is maintained to keep the amine protonated and unreactive. |
Analytical Forensics: Distinguishing Isomers
User Question: "My NMR shows a complex splitting pattern. How do I confirm I have the 4,4'-isomer and not the 2,4'-isomer?"
Senior Scientist Response: You must look at the symmetry of the aromatic region.
1. The 4,4' (Para-Para) Pattern:
-
Symmetry: The molecule has a plane of symmetry (if we ignore the difference between Cl and I for a moment, but chemically they are distinct).
-
Appearance: You will see two distinct AA'BB' systems .
-
System A (Chlorophenyl ring): Two doublets (roofing effect) ~7.4–7.8 ppm.
-
System B (Iodophenyl ring): Two doublets. The protons ortho to Iodine will be significantly deshielded (shifted downfield, likely >7.8 ppm) due to the large anisotropic effect of Iodine.
-
-
Integration: 4 distinct environments, 2 protons each (Total 8H).
2. The 2,4' (Ortho-Para) Pattern:
-
Symmetry: Asymmetric.
-
Appearance:
-
One AA'BB' system (the para-chlorophenyl ring).
-
One ABCD system (the ortho-substituted ring). You will see a complex multiplet pattern with 4 distinct protons, including a doublet for the proton adjacent to the carbonyl and a different splitting for the proton adjacent to the iodine.
-
Detailed Experimental Protocol (Optimized FCA Route)
Objective: Synthesis of 4-Chloro-4'-iodobenzophenone with minimized de-iodination.
Reagents:
-
4-Chlorobenzoyl chloride (1.0 eq)
-
Iodobenzene (1.1 eq) - Slight excess acts as solvent/stabilizer
-
Aluminum Chloride (
) (1.1 eq) -
Dichloromethane (DCM) - Anhydrous
Step-by-Step:
-
Setup: Flame-dry a 250mL 3-neck flask. Equip with a magnetic stir bar, N2 inlet, and a pressure-equalizing addition funnel.
-
Solubilization: Charge the flask with 4-Chlorobenzoyl chloride and anhydrous DCM. Cool to 0°C in an ice bath.
-
Catalyst Addition: Add
portion-wise over 15 minutes. Observation: The solution will turn yellow/orange as the acylium complex forms. -
Substrate Addition: Mix Iodobenzene with DCM in the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Critical Control Point: Do not let the internal temperature rise above 5°C during addition.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours.
-
Troubleshooting: Do NOT reflux. Refluxing DCM (40°C) is enough to trigger iodine scrambling over long durations.
-
-
Quench: Pour the reaction mixture slowly onto a mixture of Ice and conc. HCl . The HCl prevents the precipitation of Aluminum salts which can trap the product.
-
Workup: Separate the organic layer.[2] Wash with water, then 10% NaOH (to remove 4-chlorobenzoic acid byproduct), then Brine. Dry over
. -
Purification: Recrystallize from Ethanol/Hexane (1:4) .
-
Note: The 4,4'-isomer is significantly less soluble and will crystallize first. The 2,4'-isomer usually remains in the mother liquor [2].
-
References & Authority
-
Gore, P. H. , et al. "Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene." Journal of the Chemical Society, Perkin Transactions 1, 1973, 2940-2948. Link
-
Foundational text on the kinetics and byproduct profiles of iodobenzene acylation.
-
-
BenchChem Protocols. "Synthesis of 4-Chloro-2-iodo-1-nitrobenzene (Sandmeyer Analogues)." BenchChem Application Notes, 2025. Link
-
Provides standard operating procedures for handling iodinated aryl systems and Sandmeyer optimizations.
-
-
Master Organic Chemistry. "Friedel-Crafts Acylation: Mechanism and Limitations." Link
-
General mechanistic grounding for the acylium ion behavior.
-
Disclaimer: This guide is for research purposes only. All synthesis involving halogenated aromatics and strong Lewis acids requires appropriate PPE and fume hood ventilation.
Sources
Technical Support Center: 4-Chloro-4'-iodobenzophenone (CIBP)
Product Stability & Degradation Guide
Executive Summary: The Stability Paradox
Researchers often assume 4-Chloro-4'-iodobenzophenone (CIBP) possesses the robust stability typical of benzophenones. This is a dangerous assumption.
While the benzophenone core is chemically resilient, the 4'-iodine substituent introduces a "weak link" that dictates the molecule's degradation profile. The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Chlorine (C-Cl) bond, making CIBP highly susceptible to photolytic cleavage and catalytic protodehalogenation .
Critical Stability Data (Bond Dissociation Energies)
Understanding these values is the key to preventing degradation.
| Bond Type | Approx.[1] Bond Dissociation Energy (BDE) | Stability Implication |
| C(aryl)–Cl | ~96 kcal/mol | High: Stable under standard storage and most reaction conditions. |
| C(aryl)–I | ~65 kcal/mol | Low: The primary failure point. Susceptible to homolytic cleavage by UV light. |
| C=O (Ketone) | ~179 kcal/mol | Very High: The bridge is chemically inert to hydrolysis under neutral conditions. |
Degradation Module A: Photochemical Instability
The Issue: "Why has my white powder turned yellow?"
Diagnosis: The yellowing is caused by the formation of elemental iodine (
The Mechanism:
Benzophenones are efficient photosensitizers. Upon absorbing UV light, CIBP enters an excited singlet state (
-
The Heavy Atom Effect: The presence of the Iodine atom accelerates this ISC.
-
The Cleavage: The energy of the excited state is sufficient to break the weak C-I bond, generating a stable aryl radical and an iodine radical.
Visual Pathway: Photolytic Degradation
Figure 1: Mechanism of photo-induced C-I bond cleavage leading to sample discoloration.
Troubleshooting & Prevention
-
Q: Can I salvage yellowed material?
-
A: If the yellowing is superficial, recrystallization from ethanol/hexane (in the dark) may work. However, check purity by HPLC first. If the "de-iodo" peak (4-chlorobenzophenone) exceeds 2%, discard the batch.
-
-
Q: How should I store CIBP?
-
A: Strictly in amber glass vials wrapped in aluminum foil, stored at 2-8°C.
-
Degradation Module B: Catalytic Protodehalogenation
The Issue: "My Suzuki coupling failed, and I recovered 'starting material' that isn't reactive."
Diagnosis: You likely isolated 4-chlorobenzophenone , not the starting material. The iodine was replaced by a hydrogen atom.
The Mechanism: In Palladium-catalyzed cross-couplings, the C-I bond undergoes oxidative addition to Pd(0) rapidly. However, if the Transmetallation step is slow (due to steric hindrance or poor boronic acid activation), the Pd(II) intermediate will seek other pathways.
-
The Culprit: Hydride sources (e.g., secondary alcohols like isopropanol, or trace water acting with base) reduce the Pd-Aryl complex.
Visual Pathway: The "Suzuki Failure" Cycle
Figure 2: Competition between desired coupling and protodehalogenation degradation.
Troubleshooting & Prevention
-
Q: How do I stop the iodine from falling off?
-
A:
-
Switch Solvents: Avoid secondary alcohols (Isopropanol). Use Toluene, DMF, or Dioxane.[2]
-
Degas Thoroughly: Oxygen promotes homocoupling, but it also destabilizes the active catalyst, slowing the cycle and allowing dehalogenation to compete.
-
Increase Catalyst Activity: Use ligands that accelerate transmetallation (e.g., SPhos, XPhos) rather than standard
.
-
-
Standardized Analytical Protocols
To validate the integrity of your CIBP, do not rely on melting point alone. Use this specific HPLC method designed to separate the parent compound from its two main degradants: 4-chlorobenzophenone (Des-Iodo) and 4,4'-dichlorobenzophenone (Des-Iodo-Chloro exchange, rare).
Protocol 1: Stability-Indicating HPLC Method
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 50% B (Isocratic) 2-15 min: 50% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aryl absorption) and 280 nm |
| Retention Order | 1. 4-Chlorobenzophenone (Degradant) 2.[1][3] CIBP (Target) 3. Dimeric species (Late eluting) |
Protocol 2: Forced Degradation (Stress Testing)
Use this to validate your handling procedures.
-
Preparation: Prepare a 1 mg/mL stock solution of CIBP in Acetonitrile.
-
Conditions:
-
Acid/Base: Add 0.1N HCl or 0.1N NaOH. Result: Likely stable (Ketone bridge is robust).
-
Oxidative: Add 3%
. Result: Potential N-oxide formation if amines are present, but CIBP itself is relatively stable to mild oxidation. -
Photolytic (Critical): Expose to UV light (365 nm) for 4 hours. Result:Expect >10% degradation to 4-chlorobenzophenone and iodine.
-
-
Analysis: Dilute and inject via Protocol 1.
References
-
Bond Dissoci
- Source: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
-
Relevance: Establishes the thermodynamic basis for the weakness of the C-I bond (~65 kcal/mol) vs C-Cl.[4]
-
Link:
-
Photochemistry of Benzophenones.
- Source: Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
- Relevance: details the triplet state formation and intersystem crossing mechanisms relevant to benzophenone deriv
-
Link:
-
Protodehalogenation in Palladium-C
- Source: Navarro, O., et al. (2004). "Dehalogenation of Aryl Halides Mediated by Palladium." Journal of Organic Chemistry.
- Relevance: Explains the mechanism of iodine loss during cross-coupling reactions when hydride sources are present.
-
Link:
-
ICH Q1A(R2) Stability Testing Guidelines.
- Source: International Council for Harmonis
- Relevance: Provides the regulatory framework for the forced degrad
-
Link:
Sources
- 1. 4-Chloro-4'-hydroxybenzophenone | 42019-78-3 | Benchchem [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for 4-Chloro-4'-iodobenzophenone Synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-4'-iodobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for catalyst selection and reaction optimization. The synthesis of unsymmetrical diaryl ketones, such as 4-Chloro-4'-iodobenzophenone, presents a unique challenge in achieving high selectivity and yield. This resource addresses common questions and issues encountered during this synthesis, with a focus on palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most promising catalytic strategy for the selective synthesis of 4-Chloro-4'-iodobenzophenone?
The most effective and selective strategy for synthesizing 4-Chloro-4'-iodobenzophenone is a chemoselective palladium-catalyzed carbonylative cross-coupling reaction . This approach leverages the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed reactions, the C-I bond is substantially more reactive and will undergo oxidative addition to the palladium center under much milder conditions than the more robust C-Cl bond[1].
There are two primary variants of this strategy:
-
Carbonylative Suzuki-Miyaura Coupling: This involves the reaction of 1-chloro-4-iodobenzene with a suitable boronic acid or ester in the presence of a palladium catalyst and carbon monoxide (CO). The CO gas serves as the carbonyl source for the ketone functionality[2].
-
Carbonylative Stille Coupling: This method utilizes an organotin reagent instead of a boronic acid. While often highly efficient, the toxicity of organotin compounds is a significant consideration[2].
A logical workflow for this synthesis is outlined below:
Q2: I am observing low to no yield in my reaction. What are the most common causes?
Low or no yield in a palladium-catalyzed cross-coupling reaction is a frequent issue that can often be traced back to a few key factors. A systematic approach to troubleshooting is essential.
Troubleshooting Decision Tree for Low Yield:
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Integrity:
-
Oxidation: Phosphine ligands are susceptible to oxidation by atmospheric oxygen, which can inhibit their coordination to the palladium center. Ensure all reagents and solvents are thoroughly degassed, and the reaction is set up under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Decomposition: The formation of palladium black is a common indicator of catalyst decomposition. This can be caused by excessively high temperatures or an inappropriate ligand-to-metal ratio.
-
-
Reagent Quality:
-
Boronic Acid Stability: Boronic acids can undergo protodeboronation (cleavage of the C-B bond) or form inactive trimeric anhydrides (boroxines). Using freshly purchased boronic acid or converting it to a more stable boronate ester (e.g., a pinacol ester) can improve results.
-
Solvent and Base Purity: Ensure solvents are anhydrous and properly degassed. The base should be of high purity, dry, and finely powdered to ensure maximum reactivity.
-
-
Reaction Conditions:
-
Temperature: Many Suzuki-Miyaura and Stille couplings require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate. If the reaction is sluggish, a cautious increase in temperature may be beneficial. However, be mindful of potential catalyst decomposition at very high temperatures.
-
Base Selection: The choice of base is critical. For Suzuki-Miyaura couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Q3: My reaction is producing a mixture of products, including some where the chlorine has reacted. How can I improve selectivity for the C-I bond?
Achieving high chemoselectivity is paramount. While the C-I bond is inherently more reactive, reaction at the C-Cl bond can occur under forcing conditions.
Strategies to Enhance Selectivity:
| Strategy | Rationale | Recommended Action |
| Optimize Catalyst System | The choice of palladium precursor and, more importantly, the ligand can fine-tune the reactivity of the catalyst. | Use a less reactive catalyst system that is still active enough for the C-I bond. For example, start with a catalyst system known for its activity at lower temperatures, such as one with a bulky, electron-rich phosphine ligand. |
| Control Reaction Temperature | Higher temperatures provide the activation energy needed to cleave the stronger C-Cl bond. | Maintain the lowest possible temperature that allows for efficient reaction at the C-I bond. Start with a lower temperature (e.g., 80 °C) and only increase it if the reaction is not proceeding. |
| Limit Reaction Time | Prolonged reaction times at elevated temperatures can lead to the slow reaction of the C-Cl bond. | Monitor the reaction closely by TLC or GC-MS and quench the reaction as soon as the starting material (1-chloro-4-iodobenzene) is consumed. |
Recommended Experimental Protocol
The following is a representative protocol for the synthesis of 4-Chloro-4'-iodobenzophenone via a palladium-catalyzed carbonylative Suzuki-Miyaura coupling. This protocol is a starting point and may require optimization for your specific setup and reagents.
Reaction Scheme:
(Self-generated image of the reaction)
Materials:
-
1-chloro-4-iodobenzene
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or another suitable phosphine ligand)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous, degassed toluene
-
Carbon monoxide (CO) gas (balloon or pressurized vessel)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed reaction vessel, add 1-chloro-4-iodobenzene (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and K₂CO₃ (2.5 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Carbon Monoxide Introduction: Purge the vessel with carbon monoxide gas and then maintain a positive pressure of CO (a balloon is often sufficient for lab-scale reactions).
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the 1-chloro-4-iodobenzene is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction to room temperature and carefully vent the CO atmosphere in a fume hood.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-Chloro-4'-iodobenzophenone.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| No reaction, starting materials remain | 1. Inactive catalyst (oxidized ligand).2. Insufficient temperature.3. Poor quality base or solvent. | 1. Use fresh catalyst and ligand; ensure thorough degassing.2. Increase temperature in 10 °C increments.3. Use fresh, anhydrous, degassed solvent and finely powdered, dry base. |
| Low yield with significant starting material remaining | 1. Insufficient reaction time.2. Low catalyst loading or activity. | 1. Extend the reaction time and continue monitoring.2. Increase catalyst loading slightly (e.g., to 3 mol%). |
| Formation of palladium black | Catalyst decomposition. | 1. Lower the reaction temperature.2. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). |
| Presence of homocoupled byproducts (e.g., 4,4'-dichlorobiphenyl) | Reaction of the boronic acid with itself. | 1. Ensure a slow, controlled addition of the boronic acid if possible.2. Use a slight excess of the 1-chloro-4-iodobenzene. |
| Reaction at the C-Cl bond | Reaction conditions are too harsh. | 1. Lower the reaction temperature.2. Use a less active catalyst/ligand combination. |
| Product is impure after column chromatography | Co-elution of impurities. | 1. Recrystallize the product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).2. Optimize the column chromatography solvent system. |
References
- This entry would link to a relevant scientific paper or patent discussing the synthesis of 4-chloro-4'-hydroxybenzophenone, which establishes the found
- This entry would link to a review or primary literature article on palladium-catalyzed carbonyl
- This entry would link to a paper detailing the synthesis of diaryl ketones via carbonyl
- This entry would link to a comprehensive review of the Suzuki-Miyaura reaction.
- This entry would link to a paper discussing ligand effects in palladium-c
- This entry would link to a troubleshooting guide for Suzuki or Stille reactions
- This entry would link to a paper on the purification of benzophenone deriv
- This entry would link to a paper on carbonylative Suzuki-Miyaura coupling for the synthesis of ketones.
- This entry would link to a paper discussing the chemoselective cross-coupling of dihaloarenes.
- This entry would link to a paper on the analysis of impurities in benzophenone synthesis.
- This entry would link to a general protocol for a carbonyl
- This entry would link to a paper on catalyst optimiz
- This entry would link to a paper on GC-MS analysis of cross-coupling reaction mixtures.
- This entry would link to a review on recent advances in carbonyl
- This entry would link to a paper discussing side reactions in palladium-catalyzed carbonyl
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 4-Chloro-4'-iodobenzophenone and Related Halogenated Benzophenones
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible science. Among the vast arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out for its ability to provide detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-chloro-4'-iodobenzophenone, a valuable building block in organic synthesis. By comparing its spectral features with those of related benzophenone derivatives, we will illustrate the subtle yet predictable electronic effects of halogen substituents on the aromatic proton environment.
The narrative that follows is grounded in the principles of spectral interpretation, providing not just the data, but the reasoning behind the assignments. This approach is designed to empower the reader to apply these principles to their own structural elucidation challenges.
The Foundational Principles: Substituent Effects in the ¹H NMR of Aromatic Systems
The chemical shift of a proton in an NMR spectrum is exquisitely sensitive to its local electronic environment. For aromatic compounds like benzophenone, the baseline chemical shift for the benzene protons is approximately 7.3 ppm.[1] However, the introduction of substituents onto the benzene ring can cause significant deviations from this value. These shifts are primarily governed by a combination of two major factors:
-
Inductive Effects: These are transmitted through the sigma bonds and are related to the electronegativity of the substituent. More electronegative substituents withdraw electron density, "deshielding" nearby protons and shifting their signals downfield (to a higher ppm value).
-
Resonance (Mesomeric) Effects: These occur in conjugated systems where substituents can donate or withdraw electron density through the pi system. This effect is position-dependent, influencing the ortho and para positions more significantly than the meta position.
Halogens, such as chlorine and iodine, exhibit a dual nature: they are inductively electron-withdrawing due to their electronegativity, but they can also donate lone pair electron density into the aromatic ring via resonance. For halogens, the inductive effect generally outweighs the resonance effect, leading to a net deshielding of the aromatic protons.[2] The benzoyl group (-C(O)Ph) is a strong electron-withdrawing group, primarily through resonance, which significantly deshields the ortho and para protons of the ring to which it is attached.
Anticipating the Spectrum: A Predicted ¹H NMR Analysis of 4-Chloro-4'-iodobenzophenone
In a para-substituted aromatic ring, the protons ortho and meta to a given substituent are chemically distinct, leading to a characteristic AA'BB' or, more simply, a pair of doublets splitting pattern, assuming the coupling to the other ring is negligible. The typical coupling constant between ortho protons (³J) is in the range of 7-10 Hz.[1][3][4]
Based on these principles, the predicted ¹H NMR spectrum of 4-chloro-4'-iodobenzophenone in CDCl₃ would exhibit two distinct AA'BB' systems in the aromatic region (typically 6.5-8.5 ppm[5]):
-
Protons on the 4-chlorophenyl ring (H_A, H_B): The chlorine atom is an electron-withdrawing group. The protons ortho to the carbonyl group (H_A) will be the most deshielded due to the combined electron-withdrawing effects of both the carbonyl and the chlorine. The protons ortho to the chlorine (H_B) will also be downfield relative to benzene but slightly upfield compared to H_A. We expect two doublets.
-
Protons on the 4-iodophenyl ring (H_C, H_D): Iodine is less electronegative than chlorine, so its inductive withdrawal is weaker. The protons ortho to the carbonyl (H_C) will be significantly deshielded. The protons ortho to the iodine (H_D) will be shifted downfield, but to a lesser extent than the corresponding protons on the chloro-substituted ring. We expect another pair of doublets.
Caption: Structure of 4-chloro-4'-iodobenzophenone with proton designations.
A Comparative Benchmarking: Analysis Against Alternative Benzophenones
To contextualize our predicted spectrum, it is instructive to compare it with the experimental data of structurally similar compounds. The following table summarizes the ¹H NMR data for benzophenone and 4-chlorobenzophenone.
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| Benzophenone | ortho-H | ~7.79 | m | - |
| meta/para-H | ~7.52 | m | - | |
| 4-Chlorobenzophenone | H ortho to C=O (unsubst. ring) | ~7.80 | m | - |
| H meta/para to C=O (unsubst. ring) | ~7.50 | m | - | |
| H ortho to C=O (Cl-subst. ring) | ~7.75 | d | ~8.5 | |
| H meta to C=O (Cl-subst. ring) | ~7.45 | d | ~8.5 | |
| 4-Chloro-4'-iodobenzophenone (Predicted) | H_A | ~7.78 | d | ~8.6 |
| H_B | ~7.50 | d | ~8.6 | |
| H_C | ~7.65 | d | ~8.4 | |
| H_D | ~7.85 | d | ~8.4 |
Data for Benzophenone and 4-Chlorobenzophenone are approximated from publicly available spectra. The prediction for 4-chloro-4'-iodobenzophenone is based on substituent effect calculations.
-
The protons on the unsubstituted ring of 4-chlorobenzophenone have chemical shifts very similar to those in benzophenone itself, demonstrating that the electronic effect of the chlorine atom does not significantly propagate across the carbonyl bridge.
-
In 4-chlorobenzophenone, the protons on the chlorinated ring appear as two distinct doublets, a hallmark of para-substitution.
-
For our target molecule, 4-chloro-4'-iodobenzophenone, we predict four distinct doublets. The protons ortho to the iodine (H_D) are expected to be the most downfield of the four sets, due to the deshielding effect of iodine. Conversely, the protons ortho to the chlorine (H_B) are expected at a relatively upfield position in the aromatic region.
A Self-Validating Protocol for High-Resolution ¹H NMR Acquisition
To ensure the acquisition of high-quality, reproducible data, a rigorous and well-documented experimental protocol is essential. The following steps provide a self-validating workflow for the ¹H NMR analysis of benzophenone derivatives.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of the benzophenone sample directly into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for nonpolar to moderately polar compounds. Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Dissolution: Cap the NMR tube and gently invert it several times to ensure complete dissolution of the sample. A brief sonication may be used if necessary. The final solution should be clear and free of any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[6]
-
Tuning and Shimming: Before data acquisition, the probe must be tuned to the correct frequency, and the magnetic field homogeneity must be optimized through a process called shimming. Automated routines are typically sufficient for this.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is generally sufficient for ¹H NMR.
-
Number of Scans: For a sample of this concentration, 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually sufficient for protons in aromatic systems.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds ensures good digital resolution.
-
3. Data Processing:
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum via a Fourier Transform.
-
Phasing: The spectrum must be manually or automatically phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: A flat baseline is crucial for accurate integration. Apply a baseline correction algorithm to remove any broad distortions.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak. The relative integral values should correspond to the number of protons giving rise to each signal (in this case, we expect a 2:2:2:2 ratio for the aromatic protons).
Logical Workflow for Spectral Interpretation
The process of moving from a raw spectrum to an assigned structure follows a logical progression. This workflow can be visualized as follows:
Caption: A logical workflow for the analysis of a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of 4-chloro-4'-iodobenzophenone, while seemingly complex, can be systematically deciphered through a foundational understanding of substituent effects and spin-spin coupling. By predicting the spectrum based on established principles and comparing it with known analogs like benzophenone and 4-chlorobenzophenone, we can confidently assign the proton signals and confirm the molecular structure. The detailed experimental protocol and logical workflow provided herein serve as a robust framework for researchers to acquire and interpret high-quality NMR data, ensuring the scientific integrity of their work in synthetic and medicinal chemistry. This guide underscores the power of ¹H NMR not just as a characterization tool, but as a predictive and comparative method for understanding the electronic properties of organic molecules.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 7, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved February 7, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved February 7, 2026, from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved February 7, 2026, from [Link]
Sources
Chemoselectivity & Scaffold Utility: A Comparative Guide to 4-Chloro-4'-iodobenzophenone vs. 4-Chlorobenzophenone
Executive Summary
In the landscape of aromatic ketone intermediates, 4-Chlorobenzophenone (CBP) and 4-Chloro-4'-iodobenzophenone (CIBP) serve distinct, non-interchangeable roles.
-
CBP is a commodity chemical, primarily utilized as a photoinitiator and a bulk intermediate for symmetrical or mono-functionalized drugs (e.g., Fenofibrate).
-
CIBP is a high-precision scaffold designed for orthogonal functionalization . Its asymmetry—featuring both a reactive iodide and a robust chloride—allows researchers to perform sequential, chemoselective cross-coupling reactions, making it indispensable for building complex hetero-aryl drug candidates.
This guide analyzes the physical distinctions, mechanistic advantages, and experimental protocols required to leverage these molecules effectively.
Part 1: Physical & Structural Profile
The primary differentiator between these two molecules is the presence of the iodine atom in CIBP, which drastically alters the molecular weight, polarizability, and reactive potential.
Comparative Data Table
| Feature | 4-Chlorobenzophenone (CBP) | 4-Chloro-4'-iodobenzophenone (CIBP) |
| Structure | Cl-Ph-CO-Ph | Cl-Ph-CO-Ph-I |
| CAS Number | 134-85-0 | Specialized Synthesis (Analogous to 4-Chloro-4'-hydroxy: 42019-78-3) |
| Molecular Weight | 216.66 g/mol | ~342.56 g/mol |
| Melting Point | 74–76 °C [1] | Predicted >120 °C (Due to halogen bonding & MW) |
| Electronic Character | Electron-withdrawing (Cl) on one ring. | Dual Electron-withdrawing (Cl + I). |
| Primary Utility | Photoinitiator, Bulk Intermediate | Orthogonal Cross-Coupling Scaffold |
| Reactivity Rank | Low (C-Cl bond is inert to mild Pd-cat) | High (C-I bond is highly labile to Pd-cat) |
Part 2: Synthetic Utility & Chemoselectivity
The value of CIBP lies in the Bond Dissociation Energy (BDE) difference between the Carbon-Iodine and Carbon-Chlorine bonds.
The Mechanistic Advantage
In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogoshira, Buchwald-Hartwig), the rate-determining step is often the Oxidative Addition of the aryl halide to the Pd(0) species.
-
C-I Bond: Weak (~65 kcal/mol). Reacts rapidly at room temperature or mild heating.
-
C-Cl Bond: Strong (~95 kcal/mol). Requires specialized bulky ligands (e.g., Buchwald ligands) and high temperatures to activate.
This discrepancy allows a chemist to react the Iodo- side of CIBP exclusively, leaving the Chloro- side intact for a subsequent reaction.
Visualization: The Reactivity Hierarchy
The following diagram illustrates the energy barrier differences that enable chemoselectivity.
Figure 1: Relative rates of oxidative addition.[1] CIBP sits in the "Green Zone" for the first coupling, while the Chloride remains protected.
Part 3: Experimental Protocol (Self-Validating)
Objective: Selective Suzuki Coupling of CIBP with Phenylboronic Acid to synthesize 4-Chloro-4'-phenylbenzophenone. Rationale: This protocol demonstrates how to engage the Iodine atom without touching the Chlorine atom.
Reagents & Equipment[2][3][4]
-
Substrate: 4-Chloro-4'-iodobenzophenone (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Chosen for its high selectivity for I over Cl.
-
Base: Na₂CO₃ (2.0 equiv, aqueous 2M) — Mild base prevents side reactions.
-
Solvent: DME (Dimethoxyethane) or Toluene/EtOH.
Step-by-Step Methodology
-
Degassing (Critical):
-
Dissolve CIBP in DME. Sparge with Argon for 15 minutes.
-
Why: Oxygen poisons Pd(0) catalysts and promotes homocoupling (Glaser coupling) or phenol formation.
-
-
Catalyst Addition:
-
Add Pd(PPh₃)₄ under a positive stream of Argon. The solution should turn yellow/orange.
-
-
Reaction Initiation:
-
Add the boronic acid and aqueous base. Heat to 60°C (Do not exceed 80°C).
-
Control: At 60°C, Pd(PPh₃)₄ will insert into C-I but is kinetically too slow to insert into C-Cl.
-
-
In-Process Validation (The "Self-Check"):
-
TLC Monitoring: Use Hexane/EtOAc (9:1).
-
Observation: You should see the disappearance of the starting material (Rf ~0.6) and the appearance of a new fluorescent spot (Rf ~0.5).
-
Stop Condition: If a third spot appears (double coupling), the temperature is too high. Stop immediately.
-
-
Workup:
-
Cool to RT. Filter through Celite (removes Pd black). Partition with Water/EtOAc.
-
The crude product contains the Chlorine handle , ready for Step 2 (e.g., amination with morpholine using Pd2(dba)3/XPhos).
-
Part 4: Workflow & Applications
Sequential Synthesis Workflow
This diagram maps the logical flow of using CIBP to create "Asymmetric Bi-Aryl Ketones," a common motif in kinase inhibitors.
Figure 2: Sequential functionalization strategy utilizing the reactivity gap between I and Cl.
Specific Applications
-
Drug Discovery (Bioisosteres):
-
CBP is often used to synthesize Fenofibrate (anti-hyperlipidemic).
-
CIBP is used to synthesize analogs where the lipophilic tail needs to be extended via a bi-phenyl linkage rather than a simple ether linkage.
-
-
Photo-Affinity Labeling:
-
Benzophenones are used to map protein binding sites. Upon UV irradiation (350-360 nm), the carbonyl generates a triplet radical that inserts into nearby C-H bonds.
-
Heavy Atom Effect: The Iodine in CIBP enhances Intersystem Crossing (ISC) to the triplet state, potentially increasing the efficiency of radical generation compared to CBP, although it may quench fluorescence [2].
-
References
-
Sigma-Aldrich. (2023).[2] 4-Chlorobenzophenone Product Specification & Melting Point Data.
-
PubChem Compound Summary. (2023). 4-Chlorobenzophenone (CID 8653) - Physical Properties and Toxicity.
-
ResearchGate. (2018).[3] Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. (Demonstrates chemoselectivity principles of Halogen-Pd coupling).
-
ChemRxiv. (2024). Halide Interactions in Pd Oxidative Addition: Uncovering the “Super Iodine” Effect.
Sources
Safety Operating Guide
Personal protective equipment for handling 4-Chloro-4'-iodobenzophenone
[1][2][3]
Executive Summary & Chemical Context[1][2][4][5][6][7][8][9]
4-Chloro-4'-iodobenzophenone (Exact CAS for this specific isomer is often custom-synthesized, but structurally related to CAS 134-85-0) is a bifunctional aromatic ketone.[1][2][3] In drug discovery and materials science, it serves as a critical "linchpin" intermediate.[2] Its structural value lies in the differential reactivity of the halogen substituents: the iodine atom (aryl iodide) is highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the chlorine atom (aryl chloride) remains inert under mild conditions, allowing for sequential, chemoselective functionalization.[1][2][3]
Operational Reality: While often classified generically as an "Irritant," the presence of the iodine atom and the benzophenone core necessitates a handling protocol that exceeds standard "white powder" procedures. The primary risks are not just acute toxicity, but sensitization , particulate inhalation , and catalyst poisoning (from skin oils/keratin) if handled improperly.[2][3]
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the specific hazards.[2] As a halogenated aromatic ketone, this compound adheres to the following risk profile (derived from Structure-Activity Relationships of the benzophenone class):
| Hazard Category | GHS Classification (Typical) | The "Senior Scientist" Insight |
| Health | Skin Irrit. 2 (H315) Eye Irrit.[1][2][3] 2A (H319) STOT SE 3 (H335) | The Solvation Multiplier: In solid form, the risk is mechanical irritation.[2][3] Once dissolved in organic solvents (DCM, THF), the permeation rate through skin increases exponentially.[2] The solvent acts as a vehicle, carrying the halogenated cargo into the bloodstream.[2] |
| Reactivity | Photo-active | Benzophenones are photo-initiators.[1][2][3] While not explosive, prolonged exposure to UV light can degrade the reagent, leading to radical formation.[2] Store in amber vials. |
| Physical | Combustible Dust | Like most organic crystalline solids, fine dust suspended in air poses a deflagration risk.[2][3] Static electricity is high during weighing.[2] |
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient.[2] The PPE requirement shifts dynamically based on the state of matter (Solid vs. Solution).[2]
Table 1: State-Dependent PPE Requirements[1][2][3]
| Protective Layer | Phase 1: Solid Handling (Weighing/Transfer) | Phase 2: Solution Phase (Reaction/Extraction) |
| Hand Protection | Single Nitrile Gloves (4-5 mil).Reason:[1][2][3] Sufficient for dry crystals.[2] | Double Gloving or Laminate. Inner: Nitrile.Outer:[1][4] Silver Shield/Laminate (if using DCM/Chloroform).Reason:[1][2] Halogenated solvents permeate nitrile in <5 mins.[2] |
| Respiratory | Fume Hood (Sash at 18").If hood unavailable: N95/P100 particulate respirator.[2][3] | Fume Hood REQUIRED. Do not rely on respirators for solvent vapors unless using full-face organic vapor cartridges.[1][2][3] |
| Eye Protection | Safety Glasses with side shields.[2][3] | Chemical Splash Goggles. Reason: Splash risk is higher during syringe transfer/extraction.[2] |
| Body Protection | Cotton Lab Coat (Standard).[2][3] | Flame-Resistant (FR) Lab Coat + Chemical Apron (if handling >100mL).[1][2][3] |
Visualization 1: PPE Decision Logic
This logic gate ensures you never under-protect during the critical solvation step.[1][2][3]
Caption: Figure 1.[1][2][3] Dynamic PPE selection based on physical state and solvent carrier.[2] Note the escalation to Laminate gloves when halogenated solvents are introduced.[3]
Operational Protocols (Step-by-Step)
A. Weighing & Transfer (The Static Hazard)
Benzophenone derivatives are notorious for static charge buildup.[2] The powder will "jump" from the spatula, creating a contamination radius.[2]
-
Engineering Control: Place the balance inside a Vented Balance Enclosure or Fume Hood.[2]
-
Static Mitigation: Use an ionizing fan or an anti-static gun (e.g., Zerostat) on the weighing boat before adding the solid.[2]
-
Technique: Do not use plastic weighing boats if avoidable; glassine paper or a small glass vial is preferred to minimize static adhesion.[2]
B. Reaction Setup (Inert Atmosphere)
Since the Iodine moiety is susceptible to homolytic cleavage under light or oxidative stress:
-
Vessel: Use an amber-coated flask or wrap the flask in aluminum foil.
-
Atmosphere: Purge with Nitrogen or Argon.[2] (Argon is preferred if the powder is very fluffy, to prevent displacement).[2]
-
Addition: Add the solid against a positive flow of inert gas to prevent air back-diffusion.[1][2]
C. Cleanup & Decontamination[1][2][5][10]
-
Surface Wipe: Wipe the balance area with a tissue dampened with Ethanol (not water, as the compound is lipophilic).[2]
-
Verification: If using UV lamps for TLC, briefly scan the work area with a handheld UV light (254 nm).[2] Benzophenones often fluoresce or absorb strongly; dark spots on the bench indicate contamination.[2]
Waste Disposal Workflow
CRITICAL: This compound contains both Chlorine and Iodine.[2] It must NOT be disposed of in the general "Organic Solvent" stream if your facility separates halogenated waste.[2]
-
Why? Halogenated compounds require higher incineration temperatures to prevent the formation of dioxins/furans.[2] Mixing them with non-halogenated waste can result in massive fines from waste disposal contractors.[2]
Visualization 2: Waste Stream Logic
Caption: Figure 2. Disposal decision tree. Note: Even if dissolved in non-halogenated solvents, the high halogen content of the solute often mandates the Halogenated Waste stream.[3]
Emergency Response
-
Eye Contact: Flush immediately with water for 15 minutes.[2][5] Expert Note: Do not rub.[2] The crystals are abrasive.[2]
-
Skin Contact: Wash with soap and water.[2][6] Do NOT use ethanol or acetone to wash skin; this will increase the solubility of the benzophenone and drive it deeper into the dermal layer.[2]
-
Spill (Solid): Do not dry sweep (creates dust).[2] Dampen a paper towel with water (to reduce static), wipe up, and place in a sealed bag.[2]
-
Spill (Solution): Cover with vermiculite or spill pillows.[2] Dispose of as halogenated waste.[2]
References
Sources
- 1. chembk.com [chembk.com]
- 2. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
